molecular formula C28H38O6 B10862221 Ingenol-5,20-acetonide-3-O-angelate

Ingenol-5,20-acetonide-3-O-angelate

Cat. No.: B10862221
M. Wt: 470.6 g/mol
InChI Key: STFFIQHUWFISBB-VJHFNTGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ingenol-5,20-acetonide-3-O-angelate is a useful research compound. Its molecular formula is C28H38O6 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

[(1S,4S,5S,6R,13R,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18-,19-,20+,22+,23-,27+,28-/m1/s1

InChI Key

STFFIQHUWFISBB-VJHFNTGZSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C[C@@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of Ingenol (B1671944) 3-angelate (also known as PEP005 or Ingenol Mebutate), a potent activator of Protein Kinase C (PKC) with significant applications in the treatment of actinic keratosis and with potential for broader anti-cancer therapies.[1][2][3] This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological context of this compound, with a focus on the properties and activities of its biologically active counterpart, Ingenol 3-angelate.

Core Properties of this compound

This compound is a derivative of ingenol, a diterpenoid isolated from plants of the Euphorbia genus. The acetonide group serves as a protecting group for the 5- and 20-hydroxyl groups of ingenol, facilitating the regioselective esterification at the 3-position.[2][3]

PropertyValueSource
Molecular Formula C28H38O6[4][5]
Molecular Weight 470.6 g/mol [4]
CAS Number 87980-68-5[4][6]
Appearance Not specified in literature; likely a solid.
Solubility Soluble in organic solvents like acetone.[7]
Storage Stock solutions can be stored at -20°C for one month or -80°C for six months.[6]

Synthesis and Characterization

The primary role of this compound is as a crucial intermediate in the high-yielding, stereoconservative semi-synthesis of Ingenol 3-angelate from ingenol.[1][2]

Experimental Protocol: Semi-synthesis of Ingenol 3-angelate via this compound

This protocol is based on methodologies developed for the efficient and stereospecific synthesis of Ingenol 3-angelate.[1][2]

Step 1: Protection of Ingenol to form Ingenol-5,20-acetonide

  • Dissolve Ingenol in a suitable aprotic solvent (e.g., acetone, 2,2-dimethoxypropane).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure Ingenol-5,20-acetonide.

Step 2: Angeloylation to form this compound

  • Dissolve Ingenol-5,20-acetonide in an anhydrous, non-polar solvent (e.g., dichloromethane).

  • Add a suitable base (e.g., pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP)).

  • Cool the reaction mixture to 0°C.

  • Add angelic anhydride (B1165640) or angeloyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Deprotection to yield Ingenol 3-angelate

  • Dissolve this compound in a protic solvent (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction with a mild base.

  • Remove the solvent under reduced pressure.

  • Purify the final product, Ingenol 3-angelate, by column chromatography or high-performance liquid chromatography (HPLC).

G Ingenol Ingenol Acetonide_Protection Acetonide Protection (Acetone, Acid Catalyst) Ingenol->Acetonide_Protection Ingenol_Acetonide Ingenol-5,20-acetonide Acetonide_Protection->Ingenol_Acetonide Angeloylation Angeloylation (Angelic Anhydride, Base) Ingenol_Acetonide->Angeloylation Target_Intermediate This compound Angeloylation->Target_Intermediate Deprotection Acidic Deprotection Target_Intermediate->Deprotection Final_Product Ingenol 3-angelate (PEP005) Deprotection->Final_Product

Semi-synthesis workflow for Ingenol 3-angelate.

Biological Activity and Mechanism of Action

While this compound is primarily a synthetic intermediate, its biological significance lies in its role as a precursor to the highly active Ingenol 3-angelate. The biological activities described below are attributed to Ingenol 3-angelate (PEP005).

Protein Kinase C (PKC) Activation

Ingenol 3-angelate is a potent activator of several PKC isoforms.[8][9] This activation is central to its therapeutic effects.

PKC IsoformKi (nM)
PKC-α0.3
PKC-β0.105
PKC-γ0.162
PKC-δ0.376
PKC-ε0.171

Source: MedchemExpress[9]

The activation of PKC isoforms, particularly PKC-δ, initiates a cascade of downstream signaling events.[10]

G PEP005 Ingenol 3-angelate (PEP005) PKC_delta PKC-δ PEP005->PKC_delta Activates Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKC_delta->Ras_Raf_MAPK Activates PI3K_AKT PI3K/AKT Pathway PKC_delta->PI3K_AKT Inhibits Apoptosis Apoptosis Ras_Raf_MAPK->Apoptosis PI3K_AKT->Apoptosis Inhibits Inflammation Inflammation

Simplified signaling pathway of Ingenol 3-angelate.
Anti-tumor Effects

The anti-cancer activity of Ingenol 3-angelate is multi-faceted, involving both direct cytotoxicity and the induction of an inflammatory response.

  • Direct Cytotoxicity: Ingenol 3-angelate induces apoptosis in various cancer cell lines, including melanoma and leukemia cells.[11][12] This is mediated through the activation of PKC-δ and the subsequent modulation of downstream signaling pathways like the Ras/Raf/MAPK and PI3K/AKT pathways.[10]

  • Inflammatory Response: Topical application of Ingenol 3-angelate leads to localized inflammation, characterized by the infiltration of neutrophils.[7][13] This inflammatory response contributes to the clearance of tumor cells.

Experimental Protocol: PKC Activation Assay

This protocol describes a method to assess the activation of PKC by Ingenol 3-angelate in a cellular context.

  • Cell Culture: Culture a suitable cell line (e.g., Colo205 colon cancer cells) in appropriate media and conditions.

  • Treatment: Treat the cells with varying concentrations of Ingenol 3-angelate for a specified time course.

  • Cell Lysis: Harvest the cells and prepare cytosolic and membrane fractions by differential centrifugation.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of PKC isoforms (e.g., PKC-δ).

    • Use a secondary antibody conjugated to horseradish peroxidase.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of PKC translocation from the cytosol to the membrane, which is indicative of activation.

G cluster_cell_culture Cell Culture cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis Cell_Culture Cancer Cell Line Treatment Treatment with Ingenol 3-angelate Cell_Culture->Treatment Cell_Lysis Cell Lysis and Fractionation Treatment->Cell_Lysis Cytosolic_Fraction Cytosolic Fraction Cell_Lysis->Cytosolic_Fraction Membrane_Fraction Membrane Fraction Cell_Lysis->Membrane_Fraction SDS_PAGE SDS-PAGE Cytosolic_Fraction->SDS_PAGE Membrane_Fraction->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Antibody_Probing Antibody Probing (anti-PKC) Transfer->Antibody_Probing Detection Signal Detection Antibody_Probing->Detection Analysis Analysis Detection->Analysis Quantification of PKC Translocation

Experimental workflow for PKC activation assay.

Conclusion

This compound is a vital molecule in the synthetic pathway to Ingenol 3-angelate, a compound with proven clinical efficacy and significant potential in oncology. While the direct biological activity of the acetonide is not extensively characterized, its role as a precursor to a potent PKC activator makes it a subject of considerable interest for chemists and pharmacologists involved in the development of novel anti-cancer agents. Further research could explore the potential of this compound as a pro-drug, which may offer altered pharmacokinetic and pharmacodynamic properties compared to the final active compound.

References

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of Ingenol-5,20-acetonide-3-O-angelate. This compound is a key synthetic intermediate in the preparation of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005), a potent activator of Protein Kinase C (PKC) and the active ingredient in the topical medication Picato®, used for the treatment of actinic keratosis.

Chemical Structure and Properties

This compound is a derivative of ingenol, a complex diterpene isolated from the sap of plants of the Euphorbia genus. The core structure of ingenol is a highly strained tetracyclic system. In this derivative, the hydroxyl groups at the C5 and C20 positions are protected as an acetonide, and the C3 hydroxyl group is esterified with angelic acid.

Table 1: Chemical Identifiers and Properties of this compound

Identifier/PropertyValueSource
Molecular Formula C28H38O6[1][2][3][4]
Molecular Weight 470.60 g/mol [1][2]
CAS Number 87980-68-5[1][2][3][4]
IUPAC Name [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate[1]
SMILES C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@H]4C(=C--INVALID-LINK--[C@H]5--INVALID-LINK--C[C@H]3C)COC(O4)(C)C)O)C[1]
InChI InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28-/m1/s1[1]
InChIKey STFFIQHUWFISBB-YCAZZORDSA-N[1]

Experimental Protocols

Semisynthesis of Ingenol-3-angelate via this compound

The primary significance of this compound is as a protected intermediate in the efficient and stereoselective synthesis of Ingenol-3-angelate from the natural product ingenol. The protection of the 5- and 20-hydroxyl groups as an acetonide allows for the selective esterification of the 3-hydroxyl group.

Step 1: Protection of Ingenol to form Ingenol-5,20-acetonide

  • Reactants: Ingenol, 2,2-dimethoxypropane (B42991), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Solvent: Anhydrous acetone (B3395972) or a similar aprotic solvent.

  • Procedure: Ingenol is dissolved in the solvent, and 2,2-dimethoxypropane and the acid catalyst are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched with a mild base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, Ingenol-5,20-acetonide, is purified by column chromatography on silica (B1680970) gel.

Step 2: Angeloylation of Ingenol-5,20-acetonide to yield this compound

  • Reactants: Ingenol-5,20-acetonide, angelic acid (or a more reactive derivative like angelic anhydride (B1165640) or angeloyl chloride), and a coupling agent/base system (e.g., DCC/DMAP or EDC/DMAP).

  • Solvent: Anhydrous dichloromethane (B109758) or a similar aprotic solvent.

  • Procedure: Ingenol-5,20-acetonide is dissolved in the solvent, and the angelic acid derivative and the coupling agents/base are added. The reaction is stirred at room temperature until completion. The stereochemistry of the angelate group is sensitive to isomerization to the tiglate form, so mild reaction conditions are crucial.[5][6]

  • Work-up: The reaction mixture is filtered to remove any precipitated by-products. The filtrate is washed successively with dilute acid, water, and brine. The organic layer is dried and concentrated.

  • Purification: The desired product, this compound, is purified by column chromatography.

Step 3: Deprotection to yield Ingenol-3-angelate

  • Reactants: this compound and an aqueous acid.

  • Solvent: A mixture of a water-miscible organic solvent (e.g., THF or acetone) and dilute aqueous acid (e.g., HCl or acetic acid).

  • Procedure: The protected intermediate is dissolved in the solvent mixture and stirred at room temperature. The progress of the deprotection is monitored by TLC or LC-MS.

  • Work-up: The reaction is neutralized with a base, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • Purification: The final product, Ingenol-3-angelate, is purified by chromatography.

The following diagram illustrates the overall synthetic workflow.

G Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide Acetonide Protection Target Ingenol-5,20-acetonide- 3-O-angelate Acetonide->Target Angeloylation at C3-OH Final Ingenol-3-angelate (PEP005) Target->Final Acetonide Deprotection

Caption: Synthetic workflow from Ingenol to Ingenol-3-angelate.

Biological Activity and Signaling Pathways

While this compound is primarily a synthetic intermediate, its ultimate product, Ingenol-3-angelate, exhibits significant biological activity. Modifications to the hydroxyl groups of ingenol are known to have a substantial impact on its potency.[7]

Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) isoforms, with some selectivity for PKCδ.[8][9] Activation of PKC triggers a cascade of downstream signaling events, leading to a dual mechanism of action against skin lesions:

  • Direct Cytotoxicity: Rapid induction of apoptosis and necrosis in tumor cells.[9][10]

  • Immune Response: Induction of an inflammatory response characterized by the infiltration of neutrophils, which contributes to the clearance of the remaining tumor cells.[9][11]

The activation of PKC by Ingenol-3-angelate can lead to the downregulation of the NF-κB-Cox2 signaling pathway, which is often dysregulated in cancer cells and contributes to inflammation and cell survival.[12]

The signaling pathway initiated by Ingenol-3-angelate is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus I3A Ingenol-3-angelate (PEP005) PKC Protein Kinase C (PKCδ) I3A->PKC activates NFkB NF-κB Pathway Downregulation PKC->NFkB leads to Apoptosis Induction of Apoptosis/Necrosis PKC->Apoptosis leads to Inflammation Inflammatory Response PKC->Inflammation induces

Caption: Simplified signaling pathway of Ingenol-3-angelate.

Conclusion

This compound is a crucial, non-natural intermediate that enables the efficient and stereospecific synthesis of the clinically relevant compound, Ingenol-3-angelate. While not biologically active in the same manner as its deprotected counterpart, its role in the synthetic pathway is of high importance for the production of this potent anti-cancer agent. Understanding the chemistry of this intermediate is vital for researchers and professionals involved in the development and manufacturing of ingenol-based therapeutics.

References

A Technical Guide to Ingenol-5,20-acetonide-3-O-angelate: From Natural Precursors to a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate, a crucial intermediate in the semi-synthesis of the potent protein kinase C (PKC) activator, Ingenol-3-angelate (also known as ingenol (B1671944) mebutate). While not a primary natural product itself, its precursor, ingenol, is derived from plant sources. This document details the natural origins of ingenol, protocols for its isolation, its chemical modification to the target acetonide angelate, and the biological signaling pathways associated with its derivatives.

Natural Source of the Ingenol Core

This compound is a semi-synthetic compound, with its parent molecule, ingenol, being a tetracyclic diterpenoid naturally found in various species of the Euphorbia genus (spurges). The latex of these plants is a rich source of a diverse range of diterpenoid esters.

Euphorbia peplus and Euphorbia lathyris are two of the most significant species for the isolation of ingenol and its esters. While E. peplus is a natural source of Ingenol-3-angelate, the concentration is often low, making large-scale extraction challenging[1][2]. Consequently, E. lathyris seeds have become a preferred source for obtaining the ingenol backbone, which can then be used in semi-synthetic processes[3].

Quantitative Data: Ingenol Content in Euphorbia Species

The concentration of ingenol varies significantly between different Euphorbia species and even different parts of the plant. The following table summarizes the reported yields of ingenol from various sources.

Plant SpeciesPlant PartYield of Ingenol (mg/kg of dry weight)
Euphorbia myrsinitesLower leafless stems547[3][4]
Euphorbia lathyrisSeeds~100-275[2][3]
Euphorbia peplusAerial tissue1.1 (as Ingenol-3-angelate)[1][2]

Biosynthesis of the Ingenol Core in Euphorbia

The biosynthesis of the ingenol core in Euphorbia species is a complex process that begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). A key committed step is the cyclization of GGPP to casbene (B1241624), catalyzed by casbene synthase. Through a series of oxidations and intramolecular cyclizations, the intricate ingenane (B1209409) skeleton is formed. The proposed biosynthetic pathway involves several cytochrome P450 enzymes and other uncharacterized proteins that lead to the formation of the core ingenol structure[5][6][7][8].

G cluster_0 Biosynthesis of Ingenol Core GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Oxidized_Casbene Oxidized Casbene Derivatives Casbene->Oxidized_Casbene Cytochrome P450s Jolkinol_C Jolkinol C (Lathyrane Diterpene) Oxidized_Casbene->Jolkinol_C Alcohol Dehydrogenase & Rearrangement Ingenol_Precursors Ingenol Precursors Jolkinol_C->Ingenol_Precursors Further Cyclizations & Oxidations Ingenol Ingenol Ingenol_Precursors->Ingenol G cluster_0 Isolation of Ingenol Start E. lathyris Seed Powder Transesterification Transesterification (Sodium Methylate in Methanol) Start->Transesterification Filtration Filtration & Evaporation Transesterification->Filtration Partition Liquid-Liquid Partition (Hexane vs. Methanol/Water) Filtration->Partition Evaporation Evaporation of Methanol/Water Phase Partition->Evaporation Purification Silica Gel Column Chromatography Evaporation->Purification End Purified Ingenol Purification->End G cluster_0 Semi-synthesis of this compound Ingenol Ingenol Acetonide_Formation Acetonide Protection (2,2-DMP, Acetone, p-TsOH) Ingenol->Acetonide_Formation Ingenol_Acetonide Ingenol-5,20-acetonide Acetonide_Formation->Ingenol_Acetonide Angeloylation Angeloylation (Angelic Acid, DMAP, DIPEA, Microwave) Ingenol_Acetonide->Angeloylation Target_Compound This compound Angeloylation->Target_Compound G cluster_0 PKC/MEK/ERK Signaling Pathway Ingenol_Mebutate Ingenol Mebutate PKC_delta PKCδ Ingenol_Mebutate->PKC_delta Activation Raf Raf PKC_delta->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Cell_Death Cell Death ERK->Cell_Death Induction

References

The Discovery and Isolation of Ingenol-5,20-acetonide-3-O-angelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate has emerged as a pivotal intermediate in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol (B1671944) mebutate or PEP005), a potent diterpenoid ester approved for the topical treatment of actinic keratosis. The discovery of this acetonide derivative is intrinsically linked to the development of a scalable and efficient synthetic route to Ingenol-3-angelate, a compound naturally found in the sap of plants from the Euphorbia genus, particularly Euphorbia peplus. Due to the low natural abundance of Ingenol-3-angelate, semi-synthesis from a more readily available precursor, ingenol, has become the preferred method of production. This guide provides an in-depth overview of the discovery, isolation of its precursor, and the chemical synthesis of this compound, along with relevant experimental protocols and data.

Discovery and Context

The "discovery" of this compound is not that of a naturally occurring compound, but rather a strategic chemical innovation. It was developed as a key protected intermediate to facilitate the regioselective angeloylation of the C3 hydroxyl group of ingenol. The primary challenge in the semi-synthesis of Ingenol-3-angelate is the presence of multiple hydroxyl groups on the ingenol backbone (at C3, C5, and C20) with similar reactivities. The synthesis of the 5,20-acetonide derivative temporarily protects the C5 and C20 hydroxyl groups, allowing for the specific esterification of the C3 hydroxyl with angelic acid. This approach significantly improves the yield and purity of the final product, Ingenol-3-angelate.

Isolation of the Precursor: Ingenol from Euphorbia lathyris

The starting material for the synthesis of this compound is ingenol, which is isolated from the seeds of Euphorbia lathyris (caper spurge). The following is a detailed protocol for its isolation.

Experimental Protocol: Isolation of Ingenol

Source Material: Milled seeds of Euphorbia lathyris.

Step 1: Extraction

  • The milled seeds are subjected to exhaustive extraction with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude oily residue.

Step 2: Defatting

  • The crude extract is partitioned between a polar solvent (e.g., methanol/water mixture) and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to remove the bulk of the lipids.

  • The polar layer, containing the diterpenoid esters, is collected and concentrated.

Step 3: Hydrolysis of Ingenol Esters

  • The defatted extract, rich in ingenol esters, is subjected to basic hydrolysis to cleave the ester groups and yield the parent ingenol.

  • This is typically achieved by treating the extract with a solution of sodium methoxide (B1231860) in methanol or potassium hydroxide (B78521) in methanol.

  • The reaction is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC).

Step 4: Purification of Ingenol

  • After hydrolysis, the reaction mixture is neutralized and the solvent is evaporated.

  • The residue is then subjected to a series of chromatographic separations.

  • Initial purification is often performed by silica (B1680970) gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate).

  • Further purification to obtain high-purity ingenol may involve additional chromatographic steps, such as preparative HPLC.

Logical Workflow for Ingenol Isolation

G start Milled Euphorbia lathyris seeds extraction Solvent Extraction (e.g., Methanol) start->extraction defatting Liquid-Liquid Partition (e.g., Hexane/Methanol-Water) extraction->defatting hydrolysis Basic Hydrolysis (e.g., NaOMe/MeOH) defatting->hydrolysis chromatography Silica Gel Column Chromatography hydrolysis->chromatography hplc Preparative HPLC chromatography->hplc end Pure Ingenol hplc->end

Caption: Workflow for the isolation of ingenol from Euphorbia lathyris seeds.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the isolated ingenol.

Experimental Protocol: Synthesis

Step 1: Formation of Ingenol-5,20-acetonide

  • Ingenol is dissolved in anhydrous acetone.

  • A catalytic amount of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), is added to the solution.

  • The reaction mixture is stirred at room temperature for approximately 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by gravity column chromatography on silica gel to yield Ingenol-5,20-acetonide.

Step 2: Angeloylation of Ingenol-5,20-acetonide

  • Ingenol-5,20-acetonide is dissolved in an anhydrous aprotic solvent, such as toluene (B28343) or dichloromethane.

  • Angelic acid (1.5 equivalents) and a coupling agent/base, such as 4-dimethylaminopyridine (B28879) (DMAP, 1.5 equivalents), are added to the solution.

  • The reaction mixture is stirred at room temperature for approximately 2 hours.

  • The reaction is monitored by TLC for the consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.

  • The crude product is purified by silica gel column chromatography (e.g., using a petroleum ether:ethyl acetate (B1210297) gradient) to afford this compound.

Synthetic Workflow

G ingenol Ingenol acetonide_formation Acetonide Protection (Acetone, PPTS) ingenol->acetonide_formation ingenol_acetonide Ingenol-5,20-acetonide acetonide_formation->ingenol_acetonide angeloylation Angeloylation (Angelic Acid, DMAP, Toluene) ingenol_acetonide->angeloylation target_compound This compound angeloylation->target_compound

Caption: Synthetic pathway to this compound from ingenol.

Quantitative Data

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
IngenolC₂₀H₂₈O₅348.43
Ingenol-5,20-acetonideC₂₃H₃₂O₅388.50
Ingenol-3-angelateC₂₅H₃₄O₆430.53
This compound C₂₈H₃₈O₆ 470.60

Table 2: Spectroscopic Data for Ingenol-3-angelate (PEP005)

¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
6.15 (q, J=7.1 Hz, 1H)209.9
6.01 (s, 1H)173.5
5.95 (d, J=4.8 Hz, 1H)167.9
4.19 (m, 2H)140.2
4.10 (s, 1H)138.6
3.51 (d, J=5.2 Hz, 1H)128.0
2.29 (m, 1H)90.7
2.02 (d, J=7.1 Hz, 3H)83.9
1.87 (s, 3H)80.2
1.81 (s, 3H)77.2
1.10 (s, 3H)58.1
1.08 (s, 3H)46.1
1.05 (d, J=6.4 Hz, 3H)41.8
0.93 (m, 1H)40.2
0.72 (m, 1H)32.1
27.8
26.9
23.2
22.8
20.8
17.9
16.0
15.9

Note: The spectroscopic data for Ingenol-3-angelate is provided as a reference for the ingenane (B1209409) core structure.

Biological Context: Signaling Pathway of the Active Form

This compound is a pro-drug that is converted to the active form, Ingenol-3-angelate, upon deprotection. Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) isoforms. Activation of PKC triggers a cascade of downstream signaling events leading to localized cell death (necrosis) and an inflammatory response, which contributes to the clearance of actinic keratosis lesions.

Protein Kinase C (PKC) Activation Pathway

G ingenol_angelate Ingenol-3-angelate pkc Protein Kinase C (PKC) (multiple isoforms) ingenol_angelate->pkc downstream_signaling Downstream Signaling Cascades (e.g., MAPK pathway) pkc->downstream_signaling cellular_effects Cellular Effects downstream_signaling->cellular_effects necrosis Primary Necrosis of Tumor Cells cellular_effects->necrosis inflammation Inflammatory Response (Neutrophil infiltration) cellular_effects->inflammation clearance Lesion Clearance necrosis->clearance inflammation->clearance

Caption: Simplified signaling pathway of Ingenol-3-angelate via PKC activation.

Conclusion

This compound represents a critical synthetic intermediate that has enabled the efficient production of the valuable therapeutic agent, Ingenol-3-angelate. Its "discovery" is a testament to the power of strategic synthetic design in overcoming challenges in natural product chemistry. The methodologies outlined in this guide for the isolation of its precursor and its subsequent synthesis provide a comprehensive overview for researchers in the field of drug discovery and development. Further research into the biological activities of related ingenol derivatives continues to be an active area of investigation.

Ingenol-5,20-acetonide-3-O-angelate mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Ingenol-5,20-acetonide-3-O-angelate

Disclaimer: Limited direct research is available for this compound. The following information is primarily based on studies of its close structural analog, Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), and is extrapolated to this compound.

Executive Summary

This compound is a diterpenoid ester belonging to the ingenane (B1209409) family, compounds known for their potent biological activities. Its mechanism of action is centered on the modulation of key cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) isoforms. This activation triggers a cascade of downstream events, including the stimulation of the Ras/Raf/Mitogen-Activated Protein Kinase (MAPK) pathway and the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT survival pathway. The culmination of these signaling alterations is the induction of apoptosis (programmed cell death) in target cells, making it a compound of significant interest for therapeutic applications, particularly in oncology.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of ingenol esters is the Protein Kinase C (PKC) family of serine/threonine kinases. These enzymes are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

Ingenol-3-angelate binds to the C1 domain of PKC isoforms, mimicking the endogenous ligand diacylglycerol (DAG). This binding event recruits PKC to the cell membrane, leading to its activation. While it is a broad activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes, its pro-apoptotic effects are significantly mediated through the activation of PKCδ.[1] Upon activation by PEP005, PKCδ translocates from the cytoplasm to various cellular compartments, including the plasma membrane, nuclear membrane, and mitochondria, to initiate downstream signaling.

Key Signaling Pathways

The activation of PKC by this compound initiates a dual signaling cascade that ultimately favors apoptosis.

Activation of the Ras/Raf/MAPK Pathway

The MAPK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Activation of PKC leads to the stimulation of this pathway.

  • PKC-Mediated Activation: Activated PKCδ can directly or indirectly activate Ras, a small GTPase that initiates the MAPK cascade.

  • Downstream Phosphorylation: This leads to the sequential phosphorylation and activation of Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).

  • Cellular Outcomes: The sustained activation of the ERK pathway by ingenol esters can paradoxically lead to cell cycle arrest and apoptosis in certain cellular contexts.[2] Specifically, increased phosphorylation of PKCdelta, Raf1, extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun NH(2)-terminal kinase (JNK), and p38 MAPK has been observed following treatment with PEP005.[3]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol This compound PKC PKCδ Ingenol->PKC activates Ras Ras PKC->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Apoptosis Apoptosis ERK->Apoptosis induces

Caption: Activation of the MAPK signaling pathway.
Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway is a major survival pathway that promotes cell growth and inhibits apoptosis. Ingenol esters have been shown to suppress this pathway.

  • PKC-Mediated Inhibition: The precise mechanism of inhibition can be multifaceted. Activated PKC isoforms can interfere with the components of the PI3K/AKT pathway.

  • Reduced AKT Phosphorylation: Treatment with PEP005 has been shown to reduce the levels of the phosphorylated (active) form of AKT/protein kinase B.[3] This inhibition can be a result of increased activity of phosphatases like PTEN, which antagonizes PI3K signaling.

  • Promotion of Apoptosis: By inhibiting this key survival pathway, ingenol esters lower the threshold for apoptosis induction.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ingenol This compound PKC PKCδ Ingenol->PKC activates PI3K PI3K PKC->PI3K inhibits AKT AKT PI3K->AKT activates Survival Cell Survival AKT->Survival promotes

Caption: Inhibition of the PI3K/AKT signaling pathway.

Quantitative Data

The following table summarizes the binding affinities of Ingenol-3-angelate to various PKC isoforms. This data provides insight into the compound's interaction with its primary targets.

PKC IsoformBinding Affinity (Ki, nM)
PKCα0.10 ± 0.01
PKCβ0.13 ± 0.02
PKCγ0.11 ± 0.01
PKCδ0.29 ± 0.03
PKCε0.08 ± 0.01

Data extracted from studies on Ingenol-3-angelate and presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of ingenol esters.

Western Blotting for Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following treatment with this compound.

Workflow Diagram:

Western_Blot_Workflow A Cell Culture and Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-phospho-ERK) E->F G Secondary Antibody Incubation F->G H Detection and Imaging G->H I Data Analysis H->I

Caption: Western Blotting experimental workflow.

Methodology:

  • Cell Culture and Treatment: Plate target cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for specified time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol is used to quantify the extent of apoptosis induced by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound as described for the Western blot protocol.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Conclusion

The mechanism of action of this compound, inferred from its close analog Ingenol-3-angelate, is characterized by its potent activation of PKC isoforms. This leads to a dual effect on key signaling pathways: the activation of the pro-apoptotic MAPK cascade and the inhibition of the pro-survival PI3K/AKT pathway. This orchestrated modulation of cellular signaling makes it a compelling candidate for further investigation and development as a therapeutic agent, particularly in the context of diseases characterized by aberrant cell proliferation and survival. Further studies are warranted to delineate the specific quantitative effects and detailed molecular interactions of this compound itself.

References

An In-depth Technical Guide to the Protein Kinase C Activity of Ingenol 3-Angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Ingenol (B1671944) 3-angelate (I3A), also known as PEP005, and Protein Kinase C (PKC). While the specific compound Ingenol-5,20-acetonide-3-O-angelate is not extensively characterized in publicly available literature, I3A is a closely related and well-studied ingenol ester. This document will focus on the known PKC-related activities of I3A, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Quantitative Data: Binding Affinities of Ingenol 3-Angelate for PKC Isoforms

Ingenol 3-angelate is a potent activator of classical and novel PKC isoforms.[1] Its interaction with the C1 domain of PKC mimics that of the endogenous ligand, diacylglycerol (DAG), leading to the activation of these kinases.[2] The binding affinities of I3A for various PKC isoforms have been determined, and the inhibition constant (Ki) values are summarized in the table below. It is important to note that while I3A binds with high affinity to several PKC isoforms, there is little in vitro selectivity observed under certain assay conditions.[2]

PKC IsoformKi (nM)Reference
PKCα0.30 ± 0.02[3]
PKCβ0.105 ± 0.019[3]
PKCγ0.162 ± 0.004[3]
PKCδ0.376 ± 0.041[3]
PKCε0.171 ± 0.015[3]

Experimental Protocols

Characterizing the activity of compounds like Ingenol 3-angelate on PKC requires robust and reliable in vitro kinase assays. Below are detailed methodologies for both traditional radioactive and modern non-radioactive (fluorescence-based) PKC activity assays.

In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)

This protocol describes a method to measure the phosphotransferase activity of PKC by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate.

Materials and Reagents:

  • Purified PKC isoforms

  • Ingenol 3-angelate (or other test compounds)

  • PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 0.02 mg/mL diacylglycerol)

  • [γ-³²P]ATP

  • ATP solution

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, PKC substrate, and the desired concentration of Ingenol 3-angelate or control vehicle.

  • Add PKC enzyme: Add the purified PKC isoform to the reaction mixture and pre-incubate for 5-10 minutes at 30°C.

  • Initiate the kinase reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction tube.

  • Incubate: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper: Wash the P81 paper multiple times with the stopping solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantify phosphorylation: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data analysis: Determine the specific activity of the PKC in the presence and absence of the test compound and calculate the percent activation or inhibition.

In Vitro Protein Kinase C (PKC) Activity Assay (Non-Radioactive, Fluorescence-Based)

This protocol outlines a safer, high-throughput alternative to the radioactive assay, using fluorescence to detect substrate phosphorylation.

Materials and Reagents:

  • Purified PKC isoforms

  • Ingenol 3-angelate (or other test compounds)

  • Fluorescently labeled PKC substrate peptide

  • Assay buffer (similar to the radioactive assay)

  • ATP solution

  • Phospho-specific antibody conjugated to a fluorescent probe or a system to separate phosphorylated and non-phosphorylated substrates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare the reaction mixture: In a multi-well plate, add the assay buffer, fluorescently labeled PKC substrate, and serial dilutions of Ingenol 3-angelate or control.

  • Add PKC enzyme: Add the purified PKC isoform to each well.

  • Initiate the kinase reaction: Start the reaction by adding ATP to each well.

  • Incubate: Incubate the plate at 30°C for the optimized reaction time.

  • Stop the reaction: Terminate the reaction by adding a stopping solution containing a chelating agent like EDTA.

  • Detect phosphorylation: Add the phospho-specific antibody or perform a separation step. The binding of the antibody to the phosphorylated substrate can be detected by changes in fluorescence polarization, FRET, or fluorescence intensity.

  • Measure fluorescence: Read the plate using a plate reader at the appropriate excitation and emission wavelengths.

  • Data analysis: Plot the fluorescence signal against the concentration of Ingenol 3-angelate to determine the EC50 for PKC activation or IC50 for inhibition.

Signaling Pathways and Experimental Workflows

Ingenol 3-angelate's activation of PKC triggers a cascade of downstream signaling events that are crucial for its biological effects, including pro-apoptotic and pro-inflammatory responses.

PKC-Mediated NF-κB Signaling Pathway

Activation of PKC by Ingenol 3-angelate can lead to the phosphorylation and subsequent degradation of IκB proteins. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[4]

G I3A Ingenol 3-angelate PKC PKC I3A->PKC Activates IKK IKK Complex PKC->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates GeneTranscription Gene Transcription (Inflammation, Survival)

PKC-NF-κB Signaling Pathway

PKC-Mediated Ras/Raf/MAPK Signaling Pathway

Ingenol 3-angelate-induced PKC activation can also modulate the Ras/Raf/MAPK pathway. This can lead to the phosphorylation and activation of downstream kinases like ERK, JNK, and p38, ultimately influencing cellular processes such as proliferation, differentiation, and apoptosis.[5]

G I3A Ingenol 3-angelate PKC PKC I3A->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse Regulates

PKC-Ras/Raf/MAPK Signaling

Experimental Workflow for PKC Activity Assessment

The general workflow for determining the effect of a compound on PKC activity involves several key steps, from compound preparation to data analysis.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Compound Dilution (Ingenol 3-angelate) C Incubation A->C B Reagent Preparation (PKC, Substrate, ATP) B->C D Signal Detection (Radioactivity/Fluorescence) C->D E Data Analysis (IC50/EC50 Determination) D->E

PKC Activity Assay Workflow

References

Unveiling the Therapeutic Potential of Ingenol-5,20-acetonide-3-O-angelate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate, a derivative of the diterpenoid ingenol (B1671944), has emerged as a compound of significant interest in the field of oncology and dermatology. This technical guide provides a comprehensive overview of its core therapeutic targets, mechanism of action, and the experimental methodologies used to elucidate its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Ingenol mebutate (also known as PEP005), a closely related ingenol ester, has been the subject of extensive research and provides significant insights into the therapeutic potential of this class of compounds. The primary mechanism of action of ingenol mebutate involves a dual activity: direct cytotoxicity towards tumor cells and the induction of a localized inflammatory response that contributes to tumor clearance.[1]

Core Therapeutic Target: Protein Kinase C (PKC)

The principal molecular target of ingenol mebutate is the Protein Kinase C (PKC) family of serine/threonine kinases.[2] PKC isoforms play a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Ingenol mebutate acts as a potent activator of several PKC isoforms, with a particular emphasis on the novel PKC delta (PKCδ) and classical PKC alpha (PKCα).[3]

Activation of PKCδ by ingenol mebutate is a key event in its pro-apoptotic and anti-proliferative effects in cancer cells.[3][4] This activation is associated with the translocation of PKCδ from the cytosol to various cellular compartments, including the nucleus and mitochondria, initiating downstream signaling cascades that lead to cell death.[3]

Signaling Pathways and Downstream Effects

The activation of PKC by this compound triggers a cascade of downstream signaling events, primarily involving the mitogen-activated protein kinase (MAPK) pathway.

PKC/MEK/ERK Signaling Axis

A central signaling pathway activated by ingenol mebutate is the PKC/MEK/ERK pathway.[5] Activation of PKC leads to the phosphorylation and activation of MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).[5] While the activation of the MEK/ERK pathway is often associated with cell proliferation, in the context of ingenol mebutate treatment, its sustained activation contributes to reduced cell viability and proliferation.[5]

PKC_MEK_ERK_Pathway Ingenol This compound PKC PKCδ Activation Ingenol->PKC MEK MEK Phosphorylation PKC->MEK ERK ERK Phosphorylation MEK->ERK Downstream Decreased Cell Viability & Proliferation ERK->Downstream

Figure 1: PKC/MEK/ERK Signaling Pathway activated by this compound.
Induction of Inflammatory Response and Immune Cell Recruitment

Beyond its direct cytotoxic effects, ingenol mebutate orchestrates a robust local inflammatory response, which is critical for its therapeutic efficacy. This is characterized by the release of pro-inflammatory cytokines and chemokines and the recruitment of immune cells, particularly neutrophils, to the site of application.[6]

The activation of endothelial cells by ingenol mebutate leads to the upregulation of adhesion molecules, facilitating the adhesion and transmigration of neutrophils into the treated tissue.[6] These recruited neutrophils contribute to the elimination of residual tumor cells.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the cytotoxic and immunomodulatory effects of ingenol mebutate.

Cell LineCancer TypeIC50 Value (nM)Reference
HHCutaneous T-Cell Lymphoma50[4]
HuT-78Cutaneous T-Cell Lymphoma50[4]
HSC-5Squamous Cell Carcinoma200,000-300,000[7]
HeLaCervical Carcinoma200,000-300,000[7]
Table 1: Cytotoxicity of Ingenol Mebutate in Various Cancer Cell Lines
GeneCell TypeTreatmentFold Change in ExpressionReference
IL1R2Primary Keratinocytes, SCC cells100 nM Ingenol Mebutate for 24 hoursUpregulated[5]
IL13RA2Primary Keratinocytes, SCC cells100 nM Ingenol Mebutate for 24 hoursUpregulated[5]
CXCL8Human Epithelial Keratinocytes (HEK)10-7 M Ingenol MebutateSignificantly induced[8]
CCL2Human Epithelial Keratinocytes (HEK)10-7 M Ingenol MebutateSignificantly induced[8]
Table 2: Upregulation of Gene Expression by Ingenol Mebutate

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to investigate the therapeutic targets of ingenol mebutate.

In Vitro Protein Kinase C (PKC) Activation Assay

This assay measures the ability of a compound to activate PKC isoforms.

PKC_Assay_Workflow Start Start Step1 Prepare reaction mix with PKC enzyme, substrate, and ATP Start->Step1 Step2 Add Ingenol Mebutate (or control) Step1->Step2 Step3 Incubate at 30°C Step2->Step3 Step4 Stop reaction and measure substrate phosphorylation Step3->Step4 End End Step4->End

Figure 2: Workflow for an in vitro PKC Activation Assay.

Protocol Summary:

  • Reaction Setup: A reaction mixture containing a purified PKC isoform, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP) in a kinase buffer is prepared.

  • Compound Addition: Ingenol mebutate or a vehicle control is added to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C for a defined period to allow for substrate phosphorylation.

  • Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of phosphorylation is quantified, typically by scintillation counting or autoradiography.

Western Blotting for ERK Phosphorylation

This technique is used to detect the activation of the ERK signaling pathway.

Protocol Summary:

  • Cell Treatment: Cells are treated with ingenol mebutate at various concentrations and for different durations.

  • Protein Extraction: Total protein is extracted from the treated cells.

  • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK) and a primary antibody for total ERK (as a loading control).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme or fluorophore, and the protein bands are visualized and quantified using an imaging system.

Neutrophil Adhesion Assay

This assay quantifies the adhesion of neutrophils to endothelial cells, a key step in the inflammatory response.

Neutrophil_Adhesion_Assay Start Start Step1 Culture endothelial cells to confluence Start->Step1 Step2 Treat endothelial cells with Ingenol Mebutate (or control) Step1->Step2 Step3 Isolate and label neutrophils Step2->Step3 Step4 Add labeled neutrophils to endothelial cell monolayer Step3->Step4 Step5 Incubate to allow adhesion Step4->Step5 Step6 Wash to remove non-adherent cells Step5->Step6 Step7 Quantify adherent neutrophils Step6->Step7 End End Step7->End

Figure 3: Experimental workflow for a Neutrophil Adhesion Assay.

Protocol Summary:

  • Endothelial Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cells are cultured to form a confluent monolayer in a multi-well plate.

  • Treatment: The endothelial cell monolayer is treated with ingenol mebutate or a control substance for a specified time.

  • Neutrophil Isolation and Labeling: Neutrophils are isolated from fresh human blood and labeled with a fluorescent dye (e.g., calcein-AM).

  • Co-culture: The labeled neutrophils are added to the treated endothelial cell monolayer and incubated to allow for adhesion.

  • Washing and Quantification: Non-adherent neutrophils are removed by washing, and the number of adherent neutrophils is quantified by measuring the fluorescence intensity in each well.

Conclusion

This compound and its analogs represent a promising class of therapeutic agents with a unique dual mechanism of action. Their ability to directly induce tumor cell death through the activation of PKCδ and to orchestrate a potent anti-tumor immune response underscores their therapeutic potential. The information and protocols provided in this technical guide offer a solid foundation for further research and development of these compounds for the treatment of various cancers and other diseases. A thorough understanding of their molecular targets and signaling pathways is paramount for optimizing their clinical application and developing next-generation therapies.

References

An In-depth Technical Guide to Ingenol-5,20-acetonide-3-O-angelate and its Biologically Active Derivative, Ingenol-3-angelate (PEP005)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the semi-synthesis of the potent Protein Kinase C (PKC) activator, Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate). While this compound itself is not the primary biologically active molecule, its role in providing a stereoselective route to Ingenol-3-angelate is of significant interest to medicinal chemists and pharmacologists. This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of Ingenol-3-angelate, with a focus on its interaction with PKC and downstream signaling pathways. The clinical relevance of Ingenol-3-angelate, particularly in dermatology, is also discussed.

Chemical Properties

PropertyValue
IUPAC Name [(1S,4S,5S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate
Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
CAS Number 87980-68-5

Quantitative Biological Data for Ingenol-3-angelate (PEP005)

The biological activity of Ingenol-3-angelate (PEP005) has been extensively studied, revealing its potent modulation of Protein Kinase C (PKC) isoforms and its cytotoxic effects on various cancer cell lines.

Table 1: Protein Kinase C (PKC) Isoform Binding Affinity (Ki)
PKC IsoformKi (nM)Reference
PKC-α0.3[1]
PKC-β0.105[1]
PKC-γ0.162[1]
PKC-δ0.376[1]
PKC-ε0.171[1]
Table 2: In Vitro Cytotoxicity (IC50) of Ingenol-3-angelate (PEP005)
Cell LineCancer TypeIC50Reference
WEHI-231B-cell lymphoma1.41 ± 0.255 nM[1]
HOP-92Non-small cell lung cancer3.24 ± 2.01 nM[1]
Colo205Colorectal adenocarcinoma11.9 ± 1.307 nM[1]
A2058Melanoma~38 µM[2]
HT144Melanoma~46 µM[2]
A549Lung carcinoma> 50 µM[1]
HepG2Hepatocellular carcinoma> 50 µM[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Semi-synthesis of Ingenol-3-angelate via this compound

A high-yielding method for the preparation of Ingenol-3-angelate (PEP005) proceeds through the corresponding 5,20-acetonide intermediate to prevent isomerization of the angelate moiety.[1][3][4]

Step 1: Protection of Ingenol

  • Dissolve ingenol in a suitable solvent (e.g., acetone).

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature until the formation of ingenol-5,20-acetonide is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction and purify the product by column chromatography.

Step 2: Angeloylation

  • Dissolve ingenol-5,20-acetonide in an appropriate solvent (e.g., toluene).

  • Add angelic anhydride (B1165640) and a non-nucleophilic base (e.g., 2,6-lutidine).

  • Heat the reaction mixture and monitor for the formation of this compound by TLC.

  • Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate, and purify the product by column chromatography.

Step 3: Deprotection

  • Dissolve this compound in a protic solvent (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction and purify the final product, Ingenol-3-angelate, by column chromatography.

G Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide Acetone, p-TSA Acetonide_Angelate This compound Acetonide->Acetonide_Angelate Angelic anhydride, 2,6-lutidine I3A Ingenol-3-angelate (PEP005) Acetonide_Angelate->I3A HCl, MeOH

Semi-synthesis workflow of Ingenol-3-angelate.

MTT Cell Viability Assay

This protocol is adapted for adherent cancer cell lines to determine the IC50 values of Ingenol-3-angelate.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of Ingenol-3-angelate (e.g., from 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for PKC Activation and Downstream Signaling

This protocol is used to assess the phosphorylation status of PKC and downstream signaling proteins.

  • Cell Lysis: Treat cells with Ingenol-3-angelate for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PKC isoforms (e.g., PKCδ), ERK, Akt, etc., overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protein Kinase C (PKC) Binding Assay

This competitive binding assay using [3H]phorbol 12,13-dibutyrate ([3H]PDBu) is employed to determine the binding affinity (Ki) of Ingenol-3-angelate to PKC isoforms.[5]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified PKC isoform, phosphatidylserine, and EGTA in a suitable buffer.

  • Competition: Add increasing concentrations of Ingenol-3-angelate and a fixed concentration of [3H]PDBu to the reaction mixture.

  • Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the bound [3H]PDBu from the free form using a filtration method (e.g., glass fiber filters).

  • Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value by analyzing the competition binding data using non-linear regression analysis.

Mechanism of Action and Signaling Pathways

Ingenol-3-angelate (PEP005) is a potent activator of a broad range of classical and novel PKC isoforms.[6][7] Its primary pro-apoptotic effects in cancer cells are mediated through the activation of PKCδ.[8][9]

Upon activation by Ingenol-3-angelate, PKCδ translocates from the cytoplasm to various cellular compartments, including the nucleus and mitochondria.[8] This activation triggers downstream signaling cascades, leading to both pro-apoptotic and pro-inflammatory responses.

Pro-Apoptotic Signaling

The activation of PKCδ by Ingenol-3-angelate leads to the induction of apoptosis through multiple pathways:

  • Ras/Raf/MAPK Pathway Activation: Ingenol-3-angelate treatment results in the phosphorylation and activation of components of the MAPK pathway, including Raf-1, MEK, and ERK.[8][10] This can contribute to cell cycle arrest and apoptosis.

  • PI3K/AKT Pathway Inhibition: The compound has been shown to reduce the levels of phosphorylated (active) Akt, a key survival kinase.[8][10]

  • Caspase Activation: Ingenol-3-angelate induces the activation of caspase-3 and caspase-9, leading to the execution of the apoptotic program.[2][11]

G I3A Ingenol-3-angelate (PEP005) PKCdelta PKCδ I3A->PKCdelta Activation RasRafMAPK Ras/Raf/MAPK Pathway PKCdelta->RasRafMAPK Activates PI3KAKT PI3K/AKT Pathway PKCdelta->PI3KAKT Inhibits Apoptosis Apoptosis RasRafMAPK->Apoptosis CellSurvival Cell Survival PI3KAKT->CellSurvival

Pro-apoptotic signaling of Ingenol-3-angelate.

Pro-inflammatory and Immune Response

In addition to its direct cytotoxic effects, Ingenol-3-angelate induces an inflammatory response characterized by the release of cytokines and chemokines, leading to the recruitment of neutrophils.[12] This inflammatory infiltrate contributes to the clearance of tumor cells.

G I3A Ingenol-3-angelate (PEP005) TumorCells Tumor Cells I3A->TumorCells Induces Necrosis Cytokines Cytokines & Chemokines TumorCells->Cytokines Release Neutrophils Neutrophils Cytokines->Neutrophils Recruitment TumorClearance Tumor Clearance Neutrophils->TumorClearance Mediate

Inflammatory response induced by Ingenol-3-angelate.

Clinical Relevance and Applications

Ingenol mebutate gel (Picato®) was approved by the FDA for the topical treatment of actinic keratosis.[4][13][14] Clinical trials have demonstrated its efficacy in clearing actinic keratosis lesions with a short treatment duration.[12][15] The dual mechanism of direct cytotoxicity and induction of an inflammatory response is believed to contribute to its clinical effectiveness.

Conclusion

This compound is a crucial intermediate in the stereoselective semi-synthesis of Ingenol-3-angelate (PEP005), a potent modulator of Protein Kinase C. The extensive research on Ingenol-3-angelate has elucidated its complex mechanism of action, involving the activation of PKCδ and the subsequent modulation of key signaling pathways that regulate cell survival and apoptosis. Its clinical success in treating actinic keratosis highlights the therapeutic potential of targeting PKC signaling. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this class of compounds, offering valuable data and methodologies to support further investigation and development.

References

Methodological & Application

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate and its Biologically Active Derivative, Ingenol-3-angelate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental protocols for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate and its primary derivative of interest, Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate). The protocols cover the chemical synthesis and purification of Ingenol-3-angelate via the Ingenol-5,20-acetonide intermediate, along with information on its biological activity and associated signaling pathways.

Data Presentation

Table 1: Inhibitory and Binding Constants (Ki) of Ingenol-3-angelate (PEP005) for Protein Kinase C (PKC) Isoforms [1]

PKC IsoformKi (nM)
PKC-α0.3
PKC-β0.105
PKC-γ0.162
PKC-δ0.376
PKC-ε0.171

Table 2: Half-maximal Effective Concentration (EC50) of Ingenol-3-angelate (PEP005) for PKC Isoforms in Different Cell Lines [1]

Cell LinePKC IsoformEC50 (nM)
WEHI-231PKC-α13 ± 2.4
PKC-βI4.37 ± 0.4
PKC-βII10.5 ± 2.2
PKC-δ38.6 ± 2.9
PKC-ε1.08 ± 0.01
PKC-μ0.9 ± 0.13
HOP-92PKC-α198 ± 12.5
PKC-βI69.1 ± 8.2
PKC-ε4.6 ± 0.4
PKC-μ1
Colo-205PKC-α635 ± 245
PKC-βI146 ± 35
PKC-δ4.7 ± 0.7
PKC-ε1.1 ± 0.5
PKC-μ30

Table 3: Half-maximal Inhibitory Concentration (IC50) of Ingenol-3-angelate (PEP005) in Cancer Cell Lines [1]

Cell LineIC50 (nM)
WEHI-2311.41 ± 0.255
HOP-923.24 ± 2.01
Colo-20511.9 ± 1.307

Experimental Protocols

Protocol 1: Synthesis of Ingenol-5,20-acetonide

This protocol describes the synthesis of the intermediate compound, Ingenol-5,20-acetonide, from Ingenol.[2]

Materials:

  • Ingenol

  • Acetone

  • Pyridinium (B92312) p-toluenesulfonate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 100 mg (0.29 mmol) of ingenol in 5 ml of acetone.

  • Add 50 mg of pyridinium p-toluenesulfonate to the solution.

  • Stir the solution at room temperature for 12 hours.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by gravity column chromatography on silica gel to yield Ingenol-5,20-acetonide.

Protocol 2: Synthesis of Ingenol-3-angelate via this compound

This protocol details the synthesis of Ingenol-3-angelate from Ingenol-5,20-acetonide.[2] The initial product of this reaction is this compound, which is then deprotected to yield the final product.

Materials:

  • Ingenol-5,20-acetonide

  • Angelic acid

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene

  • Celite

  • Silica gel for column chromatography

  • Solvents for chromatography (petroleum ether:EtOAc 85:15)

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a solution of 100 mg (0.26 mmol) of ingenol-5,20-acetonide, 39 mg (0.39 mmol, 1.5 mol. equiv.) of angelic acid, and 48 mg (0.39 mmol, 1.5 mol. equiv.) of DMAP in 4 ml of toluene.

  • Stir the solution at room temperature for 2 hours.

  • Filter the reaction mixture through a bed of celite and evaporate the solvent.

  • The resulting material, which is primarily this compound, is then subjected to deprotection of the acetonide group (e.g., by acidic hydrolysis) to yield ingenol-3-angelate. Note: The referenced patent focuses on the synthesis of the final ingenol-3-angelate and implies the deprotection step.

  • Purify the final residue by silica gel gravity column chromatography using a mobile phase of petroleum ether:EtOAc (85:15) to obtain ingenol-3-angelate with a purity of >99%.

Signaling Pathways and Experimental Workflows

Signaling Pathways of Ingenol-3-angelate (PEP005)

Ingenol-3-angelate is a potent modulator of Protein Kinase C (PKC) isoforms.[3][4][5] Its activation of PKC leads to the downstream regulation of multiple signaling cascades, including the activation of the Ras/Raf/MAPK pathway and the inhibition of the PI3K/AKT pathway, ultimately leading to apoptosis in cancer cells.[3]

Ingenol_Signaling Ingenol Ingenol-3-angelate (PEP005) PKC_delta PKCδ Ingenol->PKC_delta activates PKC_alpha PKCα Ingenol->PKC_alpha reduces expression PTEN PTEN Ingenol->PTEN increases phosphorylation Ras_Raf Ras/Raf/MAPK Pathway PKC_delta->Ras_Raf activates JNK_p38 JNK/p38 MAPK PKC_delta->JNK_p38 activates PI3K_AKT PI3K/AKT Pathway PKC_alpha->PI3K_AKT (inhibition of) leads to reduced pAKT levels Apoptosis Apoptosis Ras_Raf->Apoptosis PI3K_AKT->Apoptosis inhibits JNK_p38->Apoptosis PTEN->PI3K_AKT inhibits Synthesis_Workflow Start Ingenol Step1 Protection of 5,20-hydroxyls (Acetone, Pyridinium p-toluenesulfonate) Start->Step1 Intermediate1 Ingenol-5,20-acetonide Step1->Intermediate1 Step2 Esterification at 3-hydroxyl (Angelic acid, DMAP, Toluene) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Deprotection of acetonide Intermediate2->Step3 Purification Purification (Silica gel chromatography) Step3->Purification End Ingenol-3-angelate Purification->End

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of ingenol (B1671944) mebutate (PEP005), a potent activator of Protein Kinase C (PKC) isoforms.[1] Like its parent compound, this acetonide derivative is a valuable tool for in vitro studies investigating PKC-mediated signaling pathways and their role in various cellular processes, including apoptosis, cell cycle arrest, and viral latency reactivation.[2] These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on cancer cell lines and models of HIV latency.

Mechanism of Action

This compound functions as a diacylglycerol (DAG) analog, binding to and activating classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes. This activation triggers the translocation of PKC isoforms from the cytoplasm to various cellular membranes, initiating a cascade of downstream signaling events.[3] Key pathways activated include the NF-κB and MAPK (ERK, JNK, p38) pathways, which play critical roles in cell survival, proliferation, and apoptosis.[3] In some cancer cell lines, this compound has been shown to induce apoptosis and inhibit proliferation.[4] In the context of HIV, PKC activation leads to the stimulation of the NF-κB pathway, which in turn promotes the transcription of the latent HIV provirus.[1][2]

Applications

  • Cancer Research: Investigation of PKC-mediated apoptosis and cell cycle arrest in various cancer cell lines, including melanoma, leukemia, and colon cancer.[3][4]

  • HIV Latency Research: Reactivation of latent HIV-1 provirus in cell line models and primary T cells.[1][2]

  • Immunology: Studying the effects of PKC activation on T-cell signaling and function.[5]

  • Signal Transduction Research: Elucidating the roles of specific PKC isoforms in various cellular pathways.

Quantitative Data Summary

Cell LineApplicationCompoundConcentrationEffectReference
A2058 (Melanoma)Apoptosis InductionIngenol-3-angelate (I3A)1 and 5 µMInhibition of proliferation (72% and 48% respectively)[4]
HT144 (Melanoma)Apoptosis InductionIngenol-3-angelate (I3A)1 and 5 µMInhibition of proliferation[4]
A2058 (Melanoma)CytotoxicityIngenol-3-angelate (I3A)~38 µMIC50[4]
HT144 (Melanoma)CytotoxicityIngenol-3-angelate (I3A)~46 µMIC50[4]
K562 (Leukemia)Cytotoxicity3-O-angeloyl-20-O-acetyl ingenol (AAI)0-25 µMInhibition of cell proliferation
Melanoma Cell LinesApoptosis/NecrosisIngenol-3-angelate (PEP005)100 µg/mLInduction of necrosis[3]
Melanoma Cell LinesApoptosis ModulationIngenol-3-angelate (PEP005)1 or 10 µg/mLEnhancement or inhibition of TRAIL-induced apoptosis[3]
J-Lat A1 (HIV Latency)HIV ReactivationIngenol-3-angelate (PEP005)Nanomolar levelsReactivation of latent HIV[1]
Primary CD4+ T cellsHIV ReactivationIngenol-3-angelate (PEP005)Not specifiedInduction of full-length HIV transcription[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature.

  • Prepare a stock solution by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.3 mg of the compound (Molecular Weight: 430.5 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., A2058 or HT144 melanoma cells)[4]

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[4]

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[4]

  • Carefully aspirate the medium containing MTT from each well.[4]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

Protocol 4: NF-κB Activation Assay (Western Blot for p65 Nuclear Translocation)

Materials:

  • Cell line of interest

  • This compound

  • Nuclear and Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's protocol.

  • Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p65, Lamin B1, and GAPDH.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Increased p65 in the nuclear fraction and decreased p65 in the cytoplasmic fraction indicate NF-κB activation. Lamin B1 and GAPDH serve as loading and fractionation controls.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC IKK IKK PKC->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates Ingenol This compound Ingenol->PKC Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_expression Gene Expression (Apoptosis, Proliferation, Inflammation, HIV Transcription) NFkB_n->Gene_expression Promotes

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Stock Solution (this compound in DMSO) treatment Treat Cells with Compound (Varying concentrations and time points) prep_compound->treatment prep_cells Cell Culture (Seed cells in appropriate plates) prep_cells->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) treatment->signaling data_analysis Analyze and Interpret Results viability->data_analysis apoptosis->data_analysis signaling->data_analysis

Caption: General Experimental Workflow for Cell Culture Studies.

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a derivative of Ingenol (B1671944) 3-angelate (also known as Ingenol mebutate or PEP005), a potent activator of Protein Kinase C (PKC).[1][2] Ingenol mebutate is the active ingredient in PICATO®, a topical medication for actinic keratosis.[3] Like its parent compound, this compound is presumed to exert its biological effects through the activation of PKC isoforms, leading to a cascade of downstream signaling events that can induce cell death in cancer cells.[3][4] The addition of the 5,20-acetonide group may alter the compound's stability, solubility, and cell permeability, potentially influencing its bioactivity.

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound. The primary focus is on assays for cytotoxicity, apoptosis induction, and target engagement (PKC activation).

Disclaimer: Detailed in vitro assay protocols and quantitative data specifically for this compound are limited in publicly available literature. The following protocols are based on established methods for the closely related and extensively studied parent compound, Ingenol 3-angelate (PEP005). Researchers should consider these protocols as a starting point and may need to optimize conditions for this compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of Ingenol Analogs

The following table summarizes the cytotoxic activity of Ingenol 3-angelate (PEP005) and a related derivative against various cancer cell lines. This data can serve as a benchmark when evaluating this compound.

CompoundCell LineAssay TypeIC50Exposure TimeReference
Ingenol 3-angelate (PEP005)A2058 (Melanoma)MTT~38 µM48 h[5]
Ingenol 3-angelate (PEP005)HT144 (Melanoma)MTT~46 µM48 h[5]
Ingenol 3-angelate (PEP005)Colo205 (Colon)MTT11.9 ± 1.307 nM120 h[6]
Ingenol 3-angelate (PEP005)WEHI-231 (B-cell lymphoma)Proliferation1.41 ± 0.255 nMNot Specified[6]
Ingenol 3-angelate (PEP005)HOP-92 (Lung)Proliferation3.24 ± 2.01 nMNot Specified[6]
3-O-Angeloyl-20-O-acetyl ingenol (AAI)K562 (Leukemia)MTTNot specified, but noted as more potent than Ingenol mebutate72 h[3]
Table 2: Protein Kinase C (PKC) Binding Affinity of Ingenol 3-angelate (PEP005)

The primary molecular target of ingenol esters is PKC. The binding affinities of Ingenol 3-angelate for various PKC isoforms are presented below.

PKC IsoformBinding Affinity (Ki)Reference
PKC-α0.3 ± 0.02 nM[7]
PKC-βI0.105 ± 0.019 nM[7]
PKC-γ0.162 ± 0.004 nM[7]
PKC-δ0.376 ± 0.041 nM[7]
PKC-ε0.171 ± 0.015 nM[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A2058 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Carefully aspirate the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the induction of apoptosis and necrosis by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and grow to ~70-80% confluency.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis of PKC Activation and Downstream Signaling

This protocol assesses the effect of this compound on the expression and phosphorylation of PKC and key downstream signaling proteins like ERK and AKT.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCδ, anti-phospho-PKCδ, anti-ERK, anti-phospho-ERK, anti-AKT, anti-phospho-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the other assays.

  • Lyse the cells in RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein levels.

Mandatory Visualizations

Signaling Pathway of Ingenol Analogs

The following diagram illustrates the proposed signaling pathway initiated by ingenol analogs, leading to apoptosis.

Ingenol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKCδ RasRaf Ras/Raf/MEK/ERK Pathway PKC->RasRaf Activates PI3K PI3K/AKT Pathway PKC->PI3K Inhibits NFkB NF-κB Pathway PKC->NFkB Modulates Apoptosis Apoptosis RasRaf->Apoptosis Proliferation Cell Proliferation & Survival PI3K->Proliferation Inhibits NFkB->Apoptosis Ingenol This compound Ingenol->PKC Activation

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

The diagram below outlines the key steps for assessing cytotoxicity and apoptosis induced by this compound.

Experimental_Workflow cluster_assays Assays start Start cell_culture Seed Cancer Cells start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI for Apoptosis) incubation->flow_cytometry data_analysis Data Analysis mtt_assay->data_analysis flow_cytometry->data_analysis ic50 Determine IC50 data_analysis->ic50 apoptosis_quant Quantify Apoptotic Cells data_analysis->apoptosis_quant end End ic50->end apoptosis_quant->end

Caption: Workflow for in vitro cytotoxicity and apoptosis analysis.

References

Application Notes and Protocols for Ingenol-5,20-acetonide-3-O-angelate in Skin Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate, a derivative of Ingenol-3-angelate (also known as I3A or PEP005), is a diterpene ester isolated from the sap of Euphorbia peplus. It has garnered significant interest in skin cancer research due to its potent anti-tumor activities. This document provides detailed application notes and experimental protocols for the use of this compound in pre-clinical skin cancer studies, with a focus on melanoma and non-melanoma skin cancers.

Disclaimer: One of the primary sources of detailed in vivo quantitative data, a 2018 study by Wang et al. in Medical Science Monitor, has been retracted. The data from this source is included for informational purposes and should be interpreted with caution.

Mechanism of Action

Ingenol-3-angelate and its derivatives exert a dual mechanism of action against skin cancer cells:

  • Direct Cytotoxicity via Protein Kinase C (PKC) Activation: Ingenol compounds are potent activators of Protein Kinase C (PKC) isoforms, particularly PKCδ and PKCε. This activation triggers a downstream signaling cascade leading to mitochondrial dysfunction and induction of apoptosis (programmed cell death) through the activation of caspase-9 and caspase-3.

  • Induction of an Inflammatory Response: Topical application of Ingenol-3-angelate induces a robust local inflammatory response characterized by the infiltration of neutrophils.[1][2] This inflammatory microenvironment contributes to the destruction of remaining tumor cells and is a critical component of its therapeutic efficacy. This process is also linked to the activation of vascular endothelial cells in a PKCδ-dependent manner, promoting the recruitment of cytotoxic neutrophils to the tumor site.

Furthermore, Ingenol-3-angelate has been shown to downregulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It inhibits the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, leading to decreased expression of downstream targets such as COX-2 and iNOS.

Data Presentation

In Vitro Cytotoxicity
Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
A2058Human MelanomaMTT3824
HT144Human MelanomaMTT4624
In Vivo Anti-Tumor Efficacy (DMBA-Induced Skin Carcinogenesis in Mice - Data from a retracted publication)
Treatment GroupTumor Count (Mean ± SD) at 2 weeksReference
Control (DMBA only)15 ± 2
DMBA + I3A (10 µg)9 ± 1.5
DMBA + I3A (25 µg)5 ± 1

*p<0.05 vs. control

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from Wang et al., 2018.

Objective: To determine the cytotoxic effect of this compound on skin cancer cell lines.

Materials:

  • Human melanoma cell lines (e.g., A2058, HT144)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (DMSO) wells.

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is a general guideline and may require optimization.

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PKC and NF-κB signaling pathways.

Materials:

  • Skin cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PKCδ, anti-p-PKCδ, anti-NF-κB p65, anti-p-NF-κB p65, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse treated and control cells with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect protein bands using ECL reagent and a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

In Vivo Mouse Model of Skin Carcinogenesis

This protocol is adapted from Wang et al., 2018 and should be performed in accordance with institutional animal care and use committee guidelines. This protocol is based on a retracted publication and should be used with caution.

Objective: To evaluate the in vivo anti-tumor efficacy of topical this compound.

Materials:

  • Female ICR mice (6-8 weeks old)

  • 7,12-Dimethylbenz(a)anthracene (DMBA)

  • Acetone

  • This compound formulated for topical application

Procedure:

  • Shave the dorsal skin of the mice.

  • Initiate skin carcinogenesis by a single topical application of DMBA (100 µg in 100 µL of acetone).

  • Two weeks after initiation, begin topical treatment with this compound (e.g., 10 or 25 µg in a suitable vehicle) or vehicle control, applied to the DMBA-treated area three times a week for the duration of the study.

  • Monitor the mice for tumor development (number and size of papillomas) weekly.

  • At the end of the study, euthanize the mice and collect skin tumors for further analysis (e.g., histology, immunohistochemistry).

Immunohistochemistry (IHC) for Skin Tumors

This is a general protocol and specific antibody conditions should be optimized.

Objective: To detect the expression and localization of specific proteins in skin tumor tissues.

Materials:

  • Paraffin-embedded skin tumor sections

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

  • Blocking serum

  • Primary antibodies (e.g., anti-Ki67, anti-CD31 for angiogenesis)

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with blocking serum.

  • Incubate with primary antibody at the optimized dilution and temperature.

  • Incubate with biotinylated secondary antibody.

  • Incubate with streptavidin-HRP complex.

  • Develop the color with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Analyze the slides under a microscope.

Visualizations

Ingenol_PKC_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol-3-angelate Ingenol-3-angelate PKC PKCδ / PKCε Ingenol-3-angelate->PKC Activates ProCasp9 Pro-Caspase-9 PKC->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Cleavage ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Activates Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis Induces

Caption: PKC-Mediated Apoptotic Pathway of Ingenol-3-angelate.

Ingenol_NFkB_Pathway Ingenol-3-angelate Ingenol-3-angelate p65_p50_IkB p65/p50-IκB (Inactive Complex) Ingenol-3-angelate->p65_p50_IkB Inhibits Phosphorylation p_p65_p50 p-p65/p50 (Active Complex) IkB_degradation IκB Degradation Nuclear_Translocation Nuclear Translocation p_p65_p50->Nuclear_Translocation Gene_Expression Gene Expression (COX-2, iNOS) Nuclear_Translocation->Gene_Expression Inflammation Inflammation & Cell Survival Gene_Expression->Inflammation

Caption: Downregulation of NF-κB Signaling by Ingenol-3-angelate.

Experimental_Workflow_In_Vivo start Start: ICR Mice shave Shave Dorsal Skin start->shave dmba DMBA Application (Initiation) shave->dmba wait Wait 2 Weeks dmba->wait treatment Topical Treatment: - Vehicle - I3A (10 µg) - I3A (25 µg) wait->treatment monitoring Tumor Monitoring (Weekly) treatment->monitoring endpoint Endpoint: - Tumor Count & Size - Histology (IHC) monitoring->endpoint end End endpoint->end

Caption: In Vivo Experimental Workflow for Skin Carcinogenesis.

References

Application Notes and Protocols: Ingenol-5,20-acetonide-3-O-angelate and its active derivative Ingenol Mebutate in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ingenol-5,20-acetonide-3-O-angelate and its pharmacologically active derivative, ingenol (B1671944) mebutate (formerly known as PEP005). The focus is on the dermatological applications of ingenol mebutate, particularly in the context of actinic keratosis (AK).

Introduction

This compound is a synthetic intermediate used in the preparation of ingenol mebutate.[1][2] Ingenol mebutate (ingenol-3-angelate) is a diterpene ester extracted from the sap of the Euphorbia peplus plant and is the active pharmaceutical ingredient in PICATO®, a topical gel for the treatment of actinic keratosis.[3][4][5] Actinic keratosis is a pre-malignant skin condition caused by excessive sun exposure that can progress to squamous cell carcinoma.[6][7][8] Ingenol mebutate is known for its dual mechanism of action, which involves inducing rapid, localized necrosis of dysplastic cells followed by a specific inflammatory response that eliminates residual tumor cells.[4][5][7][9]

Mechanism of Action

Ingenol mebutate's primary molecular target is Protein Kinase C (PKC).[4][7] It acts as a potent activator of various PKC isoforms.[10] This activation triggers a cascade of downstream signaling events, leading to its dual therapeutic effects:

  • Direct Cytotoxicity and Necrosis: Ingenol mebutate induces rapid cell death, primarily through necrosis, in transformed keratinocytes.[4][6][7][9] This process is characterized by mitochondrial swelling and loss of cell membrane integrity.[6][7]

  • Induction of an Inflammatory Response: The initial necrosis releases pro-inflammatory cytokines and chemokines.[4] This leads to the infiltration of neutrophils and other immune cells, which mediate an antibody-dependent cellular cytotoxicity (ADCC) response, clearing any remaining dysplastic cells.[6][7][9]

Signaling Pathways

The activation of PKC by ingenol mebutate initiates several downstream signaling pathways that contribute to its anti-tumor effects. These include the activation of the Ras/Raf/MAPK pathway and the inhibition of the PI3K/AKT signaling pathway, ultimately leading to apoptosis in some cancer cell lines.[11] Specifically, activation of PKCδ has been linked to the pro-apoptotic effects of ingenol mebutate.[10][11]

Ingenol_Mebutate_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol_Mebutate Ingenol Mebutate PKC Protein Kinase C (PKC) (e.g., PKCδ) Ingenol_Mebutate->PKC Activates Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKC->Ras_Raf_MAPK Activates PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Inhibits Gene_Transcription Gene Transcription (Pro-inflammatory & Pro-apoptotic genes) Ras_Raf_MAPK->Gene_Transcription Apoptosis_Induction Apoptosis PI3K_AKT->Apoptosis_Induction Inhibits Inflammatory_Response Inflammatory Response (Cytokine Release) Gene_Transcription->Apoptosis_Induction Gene_Transcription->Inflammatory_Response

Figure 1: Simplified signaling pathway of Ingenol Mebutate.

Quantitative Data Summary

The efficacy of ingenol mebutate gel has been evaluated in several clinical trials for the treatment of actinic keratosis. The key findings are summarized below.

Treatment AreaDrug ConcentrationDosing RegimenComplete Clearance RatePartial Clearance RateMedian Lesion ReductionReference
Face and Scalp0.015%Once daily for 3 consecutive days42.2%63.9%83%
Trunk and Extremities0.05%Once daily for 2 consecutive days34.1%49.1%75%

Experimental Protocols

The following are generalized protocols based on methodologies described in the literature for studying the effects of ingenol mebutate in vitro and in vivo.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of ingenol mebutate on skin cancer cell lines.

Materials:

  • Human melanoma or squamous cell carcinoma cell lines (e.g., Colo205)

  • Ingenol mebutate (or this compound as a precursor for synthesis)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of ingenol mebutate in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ingenol mebutate. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Prepare_Drug Prepare serial dilutions of Ingenol Mebutate Adherence->Prepare_Drug Treat_Cells Treat cells with Ingenol Mebutate Prepare_Drug->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add cell viability reagent (e.g., MTT) Incubate->Add_Reagent Measure_Absorbance Measure absorbance with a plate reader Add_Reagent->Measure_Absorbance Analyze_Data Analyze data and calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for an in vitro cell viability assay.
Protocol 2: Western Blot Analysis of PKC Pathway Activation

Objective: To investigate the effect of ingenol mebutate on the activation of PKC and downstream signaling proteins.

Materials:

  • Skin cancer cell lines

  • Ingenol mebutate

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of PKCδ, Raf1, ERK1/2, and AKT

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency in 6-well plates.

  • Treat cells with ingenol mebutate at various concentrations and for different time points.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescence substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the levels of protein phosphorylation.[11]

Protocol 3: In Vivo Topical Application on a Mouse Model

Objective: To evaluate the efficacy and inflammatory response of topical ingenol mebutate in a preclinical mouse model of skin cancer.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for xenograft induction (e.g., PAM212 mouse SCC cells)

  • Ingenol mebutate gel or solution in an appropriate vehicle (e.g., acetone)

  • Calipers for tumor measurement

  • Equipment for tissue collection and processing for histology (H&E staining) and immunohistochemistry (e.g., for MPO to detect neutrophils).[12]

Procedure:

  • Induce subcutaneous tumors by injecting tumor cells into the flank of the mice.

  • Allow tumors to grow to a palpable size.

  • Randomly assign mice to treatment and control groups.

  • Topically apply a defined dose of ingenol mebutate or vehicle to the skin overlying the tumor for a specified number of consecutive days.[12]

  • Monitor tumor volume regularly using calipers.

  • Observe and score local skin reactions (e.g., erythema, edema, necrosis).

  • At the end of the study, euthanize the mice and collect tumor and skin tissues for histological and immunohistochemical analysis.[12]

In_Vivo_Workflow Start Start Tumor_Induction Induce subcutaneous tumors in mice Start->Tumor_Induction Tumor_Growth Allow tumors to reach palpable size Tumor_Induction->Tumor_Growth Group_Assignment Randomize mice into treatment groups Tumor_Growth->Group_Assignment Topical_Application Apply Ingenol Mebutate or vehicle topically Group_Assignment->Topical_Application Monitoring Monitor tumor volume and skin reactions Topical_Application->Monitoring Euthanasia Euthanize mice at study endpoint Monitoring->Euthanasia Tissue_Collection Collect tumor and skin tissues Euthanasia->Tissue_Collection Analysis Perform histological and IHC analysis Tissue_Collection->Analysis End End Analysis->End

Figure 3: Workflow for an in vivo mouse model study.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal and laboratory safety.

References

Application Notes and Protocols for the Topical Delivery of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol-5,20-acetonide-3-O-angelate is a diterpenoid ester belonging to the ingenol (B1671944) family of compounds. Its structural analog, ingenol mebutate, has been utilized for the topical treatment of actinic keratosis. The mechanism of action for ingenol compounds involves the activation of Protein Kinase C (PKC), which leads to rapid, localized cytotoxicity and a secondary inflammatory response, ultimately resulting in the clearance of targeted skin lesions.[1][2][3] This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound in a topical gel for preclinical research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for the design of a suitable topical delivery system.

PropertyValueSource
Molecular FormulaC28H38O6[4]
Molecular Weight470.6 g/mol [4]
AppearanceOff-white powder[5]
Storage Temperature≤ -20°C[5]

Table 1: Physicochemical Properties of this compound.

Proposed Signaling Pathway

Ingenol mebutate, a closely related analog, is known to exert its therapeutic effect through the activation of the Protein Kinase C (PKC) signaling pathway.[1][2] This activation leads to a downstream cascade involving the MEK/ERK pathway, which ultimately results in cell death of the targeted keratinocytes.[1] Furthermore, this process induces an inflammatory response characterized by the release of cytokines and the recruitment of immune cells, which contributes to the overall therapeutic outcome.[2][3]

This compound Signaling Pathway cluster_cell Target Keratinocyte cluster_immune Immune Response Ingenol Ingenol-5,20-acetonide -3-O-angelate PKC PKC Activation Ingenol->PKC MEK_ERK MEK/ERK Pathway PKC->MEK_ERK Inflammation Inflammatory Cytokine Release PKC->Inflammation Cell_Death Cell Death (Necrosis) MEK_ERK->Cell_Death Cell_Death->Inflammation Immune_Recruitment Immune Cell Recruitment Inflammation->Immune_Recruitment

Caption: Proposed signaling pathway of this compound.

Topical Formulation Development

The lipophilic nature of this compound necessitates a formulation strategy that enhances its solubility and skin penetration. A hydroalcoholic gel formulation is a suitable approach for topical delivery.

Example Gel Formulation

The following table outlines a prototype hydroalcoholic gel formulation for this compound.

IngredientFunctionConcentration (% w/w)
This compoundActive Pharmaceutical Ingredient0.05
Carbopol® 980Gelling Agent1.0
Isopropyl AlcoholSolvent & Penetration Enhancer30.0
Propylene GlycolCo-solvent & Humectant10.0
TriethanolamineNeutralizing Agentq.s. to pH 6.5
Purified WaterVehicleq.s. to 100

Table 2: Example Hydroalcoholic Gel Formulation.

Experimental Protocols

The following protocols are provided for the comprehensive characterization of the formulated this compound topical gel.

Formulation Workflow

The diagram below illustrates the general workflow for the preparation and characterization of the topical gel.

Topical Gel Formulation and Characterization Workflow cluster_formulation Formulation cluster_characterization Characterization Dispersion Disperse Carbopol 980 in Purified Water Mixing Mix API Solution with Carbopol Dispersion Dispersion->Mixing API_Solution Dissolve API in Isopropyl Alcohol and Propylene Glycol API_Solution->Mixing Neutralization Neutralize with Triethanolamine to form gel Mixing->Neutralization Physicochemical Physicochemical Tests (pH, Viscosity, Appearance) Neutralization->Physicochemical Stability Stability Studies (ICH Guidelines) Physicochemical->Stability IVRT In Vitro Release Testing (IVRT) Physicochemical->IVRT IVPT In Vitro Permeation Testing (IVPT) Physicochemical->IVPT

Caption: Workflow for topical gel formulation and characterization.

Protocol 1: Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7][8]

Objective: To evaluate the stability of the this compound gel under various environmental conditions.

Materials:

  • Stability chambers

  • Glass vials with inert closures

  • pH meter

  • Viscometer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Package the gel formulation in inert containers (e.g., glass vials).

  • Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).[7]

  • At each time point, evaluate the following parameters:

    • Appearance: Visual inspection for color, clarity, and phase separation.

    • pH: Measure the pH of the gel.

    • Viscosity: Measure the viscosity using a calibrated viscometer.

    • Assay of Active Ingredient: Determine the concentration of this compound using a validated HPLC method.

    • Degradation Products: Quantify any related substances or degradation products using a validated HPLC method.

Example Stability Data:

ParameterTime Point25°C / 60% RH40°C / 75% RH
Appearance 0 MonthsClear, colorless gelClear, colorless gel
3 MonthsNo changeNo change
6 MonthsNo changeSlight yellowing
pH 0 Months6.526.52
3 Months6.506.45
6 Months6.486.38
Viscosity (cP) 0 Months15,20015,200
3 Months15,15014,800
6 Months15,10014,500
Assay (%) 0 Months100.2100.2
3 Months99.898.5
6 Months99.596.1
Total Degradants (%) 0 Months<0.1<0.1
3 Months0.150.45
6 Months0.251.20

Table 3: Example Stability Data for this compound Gel.

Protocol 2: In Vitro Release Testing (IVRT)

This protocol is adapted from the U.S. Pharmacopeia (USP) General Chapter <1724>.[9]

Objective: To determine the rate of release of this compound from the gel formulation.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate (B84403) buffer pH 7.4 with a surfactant to ensure sink conditions)

  • Magnetic stirrer

  • Water bath maintained at 32°C ± 1°C

  • HPLC system

Procedure:

  • Assemble the Franz diffusion cells with the synthetic membrane, ensuring no air bubbles are trapped.

  • Fill the receptor chamber with pre-warmed and degassed receptor medium.

  • Place the cells in the water bath and allow to equilibrate for 30 minutes.

  • Apply a finite dose of the gel formulation (approximately 300 mg/cm²) to the membrane surface in the donor chamber.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, and 6 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.[4]

  • Analyze the samples for the concentration of this compound using a validated HPLC method.

  • Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time.

Example IVRT Data:

Time (hours)√Time (hr½)Cumulative Release (µg/cm²)
0.50.7115.2
11.0022.8
21.4133.5
42.0048.9
62.4561.3

Table 4: Example In Vitro Release Data.

Protocol 3: In Vitro Permeation Testing (IVPT)

This protocol utilizes the Franz diffusion cell setup to assess skin permeation.[1][10]

Objective: To evaluate the permeation of this compound through an excised skin model.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor medium (e.g., phosphate buffered saline pH 7.4 with a suitable solubilizer)

  • Magnetic stirrer

  • Water bath maintained at 32°C ± 1°C

  • HPLC system

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and hair.

  • Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with pre-warmed and degassed receptor medium.

  • Equilibrate the system for 30 minutes.

  • Apply a finite dose of the gel formulation to the skin surface.

  • At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw samples from the receptor chamber and replace with fresh medium.

  • Analyze the samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative amount permeated and the steady-state flux (Jss).

Example IVPT Data:

Time (hours)Cumulative Amount Permeated (µg/cm²)
20.8
42.1
85.5
129.8
2422.4
Steady-State Flux (Jss) (µg/cm²/hr) 0.95

Table 5: Example In Vitro Skin Permeation Data.

Conclusion

These application notes and protocols provide a comprehensive framework for the formulation and evaluation of this compound for topical delivery. The provided methodologies for stability, in vitro release, and skin permeation testing are essential for the preclinical assessment of novel topical formulations. The successful development of a stable and effective topical formulation of this compound has the potential to offer a new therapeutic option for various skin conditions.

References

Troubleshooting & Optimization

Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate. The information is designed to address common challenges, particularly those related to the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural diterpenoid.[1][2] It is a derivative of ingenol (B1671944), similar to the well-studied compound Ingenol Mebutate (also known as Ingenol-3-angelate or PEP005).[3][4][5] Like other ingenol esters, it is a modulator of Protein Kinase C (PKC) signaling pathways.[6][7][8][9]

Q2: What is the known solubility of this compound?

This compound is a hydrophobic compound with limited aqueous solubility. Quantitative data indicates solubility in dimethyl sulfoxide (B87167) (DMSO). For the closely related compound, Ingenol Mebutate, solubility has been determined in several organic solvents.

Q3: In which solvents can I dissolve this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is a recommended solvent. For the related compound Ingenol Mebutate, ethanol (B145695) and dimethylformamide (DMF) are also effective solvents.[3]

Q4: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the compound in an appropriate organic solvent like DMSO.[3] It is recommended to use an ultrasonic bath to aid dissolution.[2] For long-term storage, it is advisable to store stock solutions at -20°C or -80°C to maintain stability.[10]

Q5: What is the mechanism of action of ingenol esters like this compound?

Ingenol esters are known to be potent activators of Protein Kinase C (PKC) isoforms.[6][7][8][9][11] Activation of PKC can trigger downstream signaling cascades, such as the Ras/Raf/MAPK pathway, while inhibiting others, like the PI3K/AKT pathway.[4][6][9] This modulation of signaling can lead to various cellular responses, including apoptosis in cancer cells.[4][5][6][8][9]

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: After diluting a stock solution of this compound (dissolved in an organic solvent) into an aqueous buffer for a cell-based assay, a precipitate is observed.

Possible Causes:

  • Poor aqueous solubility: The compound is inherently hydrophobic and will precipitate when the concentration of the organic solvent is too low to keep it in solution.

  • Concentration too high: The final concentration in the aqueous buffer may exceed the compound's solubility limit in that medium.

Solutions:

Solution Description
Use of Co-solvents Maintain a low percentage of the initial organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. The final concentration of the organic solvent should be kept consistent across all experimental conditions and controls, and should be at a level that is non-toxic to the cells.
pH Adjustment For compounds with ionizable groups, adjusting the pH of the buffer can sometimes improve solubility. However, the impact of pH on the solubility of this compound is not well-documented.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. This is a common strategy for poorly soluble drugs.
Preparation of a Lipid-Based Formulation Formulating the compound in a lipid-based system, such as a microemulsion or a self-emulsifying drug delivery system (SMEDDS), can enhance its solubility in aqueous environments.
Issue 2: Inconsistent Experimental Results

Problem: High variability is observed in experimental results from assays using this compound.

Possible Causes:

  • Incomplete dissolution: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations.

  • Precipitation during experiment: The compound may be precipitating out of solution over the course of the experiment.

  • Degradation of the compound: Improper storage or handling could lead to degradation of the compound.

Solutions:

Solution Description
Ensure Complete Dissolution of Stock Use sonication when preparing the stock solution to ensure the compound is fully dissolved. Visually inspect the solution for any particulate matter before use.
Solubility Testing Perform a preliminary solubility test in your final assay buffer to determine the maximum soluble concentration.
Proper Storage Store the solid compound and stock solutions as recommended, typically at -20°C or -80°C, and protect from light. Avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound and the related compound Ingenol Mebutate.

CompoundSolventSolubilityReference
This compound DMSO50 mg/mL (106.25 mM) (with sonication)MedChemExpress
Ingenol Mebutate (Ingenol-3-angelate) DMSO~5 mg/mL[3]
Ethanol~10 mg/mL[3]
Dimethyl formamide (B127407) (DMF)~10 mg/mL[3]
PBS (pH 7.2)~0.5 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution. The molecular weight is 470.61 g/mol .

  • Weigh the calculated amount of the solid compound and place it in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to roughly mix the contents.

  • Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Improving Aqueous Solubility using a Co-solvent Method

Objective: To prepare a working solution of this compound in an aqueous buffer for a cell-based assay, minimizing precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of this compound in the assay.

  • Calculate the volume of the 10 mM stock solution needed.

  • In a sterile tube, add the required volume of the aqueous buffer.

  • While gently vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise. This gradual addition helps to prevent immediate precipitation.

  • Ensure the final concentration of DMSO is low (typically ≤ 0.5%) and non-toxic to the cells.

  • Prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer.

  • Use the working solution immediately after preparation.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_preparation Stock Solution Preparation cluster_working_solution Working Solution Preparation (Co-Solvent Method) weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso sonicate Sonicate to Dissolve add_dmso->sonicate store Aliquot and Store at -80°C sonicate->store add_stock Add Stock Solution Dropwise store->add_stock Use Stock buffer Prepare Aqueous Buffer buffer->add_stock vortex Vortex Gently add_stock->vortex use_immediately Use Immediately in Assay vortex->use_immediately

Caption: Workflow for preparing and using this compound solutions.

pkc_signaling_pathway Ingenol Ester-Mediated PKC Signaling cluster_pkc PKC Activation cluster_downstream Downstream Signaling Cascades cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway ingenol This compound pkc Protein Kinase C (PKC) Isoforms ingenol->pkc activates ras Ras pkc->ras activates pi3k PI3K pkc->pi3k inhibits raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk apoptosis Apoptosis erk->apoptosis promotes akt AKT pi3k->akt akt->apoptosis inhibits

Caption: Simplified signaling pathway of ingenol esters via PKC modulation.

References

Ingenol-5,20-acetonide-3-O-angelate dosage and concentration optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists working with Ingenol-5,20-acetonide-3-O-angelate. Due to the limited availability of specific experimental data for this compound, this guide leverages information from its closely related analogue, Ingenol-3-angelate (PEP005). Researchers should use this information as a starting point and perform their own dose-response and optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO.[1][2] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q2: I am not seeing the expected cytotoxic effects in my cancer cell line. What could be the reason?

A2: There are several potential reasons for a lack of cytotoxic effects. Firstly, the concentration of this compound may be too low. Based on studies with the related compound Ingenol-3-angelate (PEP005), a wide range of concentrations (10-100 ng/mL to 100 µg/mL) has been used to induce apoptosis or necrosis.[3][4] Secondly, the response to ingenol (B1671944) esters can be cell-line dependent. For instance, resistance to PEP005 has been observed in some colon cancer cell lines.[5] Finally, the acetonide group in this compound might affect its activity compared to Ingenol-3-angelate. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.

Q3: My in vivo experiment with topical application is not showing any anti-tumor activity. What dosage should I be using?

Q4: I am observing both apoptosis and necrosis in my cell culture. Is this normal?

A4: Yes, this is a known effect of ingenol esters like Ingenol-3-angelate (PEP005). At higher concentrations (e.g., 100 µg/mL), PEP005 has been shown to induce necrosis, while at lower concentrations, it primarily induces apoptosis.[3][4] The dual modes of cell death are a characteristic feature of this class of compounds.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Solubility Improper solvent or low temperature.Ensure you are using a fresh stock of DMSO for dissolution.[1][2] Gentle warming and vortexing can aid in solubilization.
Inconsistent Results Compound degradation or improper storage.Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for long-term use.[1][2]
Unexpected Signaling Pathway Activation Off-target effects or cell-line specific responses.The primary target of the related Ingenol-3-angelate is Protein Kinase C (PKC).[3][4] However, downstream effects on MAPK and PI3K/AKT pathways are also reported.[1] Use specific inhibitors to confirm the involvement of these pathways in your system.
High Toxicity in Animal Models The dosage is too high.Start with a low dose and perform a dose-escalation study to find the maximum tolerated dose (MTD) in your animal model.

Data Presentation

Table 1: In Vitro Concentrations of Ingenol-3-angelate (PEP005) in Cancer Cell Lines

Cell LineConcentrationObserved EffectReference
Colo205 (Colon Cancer)Time and concentration-dependentDecrease of cells in S phase, apoptosis[1]
Primary AML cells20 nMChemokine release, pro-apoptotic effects[3]
Melanoma cells10-100 ng/mLSelective activation of PKC[3]
Melanoma cells100 µg/mLNecrosis[4]

Table 2: In Vivo Dosage of Ingenol-3-angelate (PEP005)

Animal ModelTumor TypeDosageApplicationOutcomeReference
C57BL/6 or Foxn1nu miceB16 melanoma, LK2 squamous cell carcinoma, Lewis lung carcinoma, DO4 melanoma, HeLa cervical carcinoma, PC3 and DU145 prostate carcinoma42 nmol (18 µg)Three daily topical applicationsTumor cure

Experimental Protocols

Note: The following are generalized protocols for experiments commonly performed with the related compound Ingenol-3-angelate (PEP005) and should be adapted and optimized for this compound.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Signaling Pathway Activation
  • Treat cells with the desired concentration of this compound for the specified time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., PKCδ, ERK, AKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

Ingenol_Signaling_Pathway Ingenol Ingenol-3-angelate (PEP005) PKC_delta PKCδ Ingenol->PKC_delta Activates PKC_alpha PKCα Ingenol->PKC_alpha Reduces Expression Ras_Raf_MAPK Ras/Raf/MAPK Pathway PKC_delta->Ras_Raf_MAPK Activates PI3K_AKT PI3K/AKT Pathway PKC_alpha->PI3K_AKT Inhibits (via reduced expression) Apoptosis Apoptosis Ras_Raf_MAPK->Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Signaling pathway of Ingenol-3-angelate (PEP005).

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Prepare Stock Solution (this compound in DMSO) dose_response Dose-Response Study (e.g., MTT Assay) start_invitro->dose_response mechanism Mechanism of Action Studies (Western Blot, Apoptosis Assay) dose_response->mechanism start_invivo Establish Tumor Model in Mice dosing Topical Administration start_invivo->dosing monitoring Tumor Growth Monitoring dosing->monitoring analysis Histological and Molecular Analysis monitoring->analysis

References

Technical Support Center: Overcoming Resistance to Ingenol-5,20-acetonide-3-O-angelate in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ingenol-5,20-acetonide-3-O-angelate (also known as Ingenol Mebutate or PEP005) in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent activator of Protein Kinase C (PKC), particularly the delta isoform (PKCδ).[1] Its anti-cancer effects are attributed to a dual mechanism: direct cytotoxicity through the induction of apoptosis and necrosis in tumor cells, and the induction of an inflammatory response characterized by the infiltration of neutrophils, which contributes to tumor destruction.[1][2]

Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?

Several mechanisms can contribute to acquired resistance:

  • Epithelial-to-Mesenchymal Transition (EMT): Resistant cancer cells may undergo EMT, a process where they lose their epithelial characteristics and gain mesenchymal features, leading to increased motility, invasion, and drug resistance. This has been observed in colon cancer cells resistant to Ingenol Mebutate.

  • Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in the PKC Signaling Pathway: Changes in the expression or function of PKC isoforms, particularly PKCδ, can lead to a diminished response to the drug.

Q3: How can I determine if my resistant cells have undergone EMT?

You can assess EMT by examining the expression of key marker proteins. Typically, EMT is characterized by the downregulation of epithelial markers and the upregulation of mesenchymal markers.

  • Epithelial Markers: E-cadherin, Cytokeratins

  • Mesenchymal Markers: N-cadherin, Vimentin, Fibronectin

The expression of these markers can be analyzed by Western blotting or immunofluorescence.

Q4: How can I check if P-glycoprotein (P-gp) is responsible for resistance in my cell line?

You can perform a P-gp functional assay using a fluorescent substrate like Rhodamine 123. Cells with high P-gp activity will show lower intracellular fluorescence due to the efflux of the dye. This can be measured by flow cytometry or a fluorescence plate reader. The activity can be confirmed by using a known P-gp inhibitor, such as verapamil (B1683045), which should increase the intracellular accumulation of the fluorescent substrate.

Troubleshooting Guides

Problem 1: Decreased sensitivity (increased IC50) to this compound in your cell line.

Potential Cause: Acquired resistance through Epithelial-to-Mesenchymal Transition (EMT).

Troubleshooting Steps:

  • Confirm EMT Phenotype:

    • Experiment: Western Blot for EMT markers.

    • Protocol: See "Experimental Protocols" section below.

    • Expected Outcome: Decreased E-cadherin expression and increased N-cadherin and Vimentin expression in resistant cells compared to the sensitive parental cell line.

  • Attempt to Reverse EMT and Restore Sensitivity:

    • Strategy: Inhibit signaling pathways that drive EMT, such as the Endothelin-1 (ET-1) / Endothelin A Receptor (ETR-A) axis, which has been implicated in Ingenol Mebutate resistance in colon cancer.

    • Experiment: Treat resistant cells with an ETR-A inhibitor, such as bosentan (B193191), in combination with this compound.

    • Protocol: See "Experimental Protocols" section below for a general guideline.

    • Expected Outcome: A decrease in the IC50 of this compound in the presence of bosentan.

Quantitative Data Summary: EMT and Resistance

Cell LineTreatmentFold Change in E-cadherin ExpressionFold Change in Vimentin ExpressionReference
Colon Cancer (Resistant)Ingenol MebutateDecreasedIncreased[3]
Pancreatic CancerTGF-β1DecreasedIncreased[3]
Breast Cancer-Decreased in Grade III vs. Grade IIncreased in Grade III vs. Grade I[4]
Problem 2: Rapid loss of intracellular drug concentration and reduced efficacy.

Potential Cause: Overexpression of P-glycoprotein (P-gp) leading to drug efflux.

Troubleshooting Steps:

  • Assess P-gp Activity:

    • Experiment: P-glycoprotein functional assay using a fluorescent substrate (e.g., Rhodamine 123).

    • Protocol: See "Experimental Protocols" section below.

    • Expected Outcome: Resistant cells will show lower fluorescence intensity compared to sensitive cells. Co-incubation with a P-gp inhibitor (e.g., verapamil) should increase fluorescence in resistant cells.

  • Restore Sensitivity with a P-gp Inhibitor:

    • Experiment: Cell viability assay with this compound in the presence and absence of a P-gp inhibitor.

    • Protocol: See "Experimental Protocols" section below.

    • Expected Outcome: The IC50 of this compound should decrease in resistant cells when co-treated with a P-gp inhibitor.

Quantitative Data Summary: P-gp Inhibition and Resistance Reversal

Cell LineP-gp InhibitorFold Decrease in Drug IC50Reference
K562/ADR (Leukemia)Verapamil~3-fold decrease in P-gp expression[5]
Multidrug-Resistant CellsVerapamilVariable, dependent on cell line and drug

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (and co-treatments like bosentan or verapamil if applicable) in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for EMT Markers
  • Protein Extraction: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels.

P-glycoprotein (P-gp) Functional Assay
  • Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: For the positive control, pre-incubate a sample of resistant cells with a P-gp inhibitor (e.g., 50 µM verapamil) for 30 minutes at 37°C.

  • Substrate Loading: Add a fluorescent P-gp substrate (e.g., 1 µM Rhodamine 123) to all cell suspensions (sensitive, resistant, and inhibitor-treated resistant cells) and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular dye.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) between the different cell populations.

Visualizations

Ingenol_Metabolism_Pathway This compound This compound PKC_delta PKCδ This compound->PKC_delta Activates Apoptosis Apoptosis / Necrosis PKC_delta->Apoptosis Inflammation Inflammatory Response (Neutrophil Infiltration) PKC_delta->Inflammation Tumor_Cell_Death Tumor Cell Death Apoptosis->Tumor_Cell_Death Inflammation->Tumor_Cell_Death

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Ingenol Ingenol Mebutate PKC PKCδ Ingenol->PKC Activates Apoptosis Apoptosis PKC->Apoptosis EMT Epithelial-to-Mesenchymal Transition (EMT) EMT->Apoptosis Inhibits Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Ingenol Effluxes PKC_alt Altered PKC Signaling PKC_alt->PKC Alters

Caption: Overview of resistance mechanisms to Ingenol Mebutate.

Experimental_Workflow Troubleshooting Workflow for Ingenol Mebutate Resistance start Resistant Cell Line (High IC50) check_emt Assess EMT Markers (Western Blot) start->check_emt check_pgp Assess P-gp Function (Rhodamine 123 Assay) start->check_pgp emt_positive EMT Positive: - ↓ E-cadherin - ↑ Vimentin check_emt->emt_positive Yes pgp_positive P-gp Overexpression: - Low Rhodamine 123 uptake - Reversible with Verapamil check_pgp->pgp_positive Yes reverse_emt Reverse EMT: - Treat with ET-1R Antagonist (e.g., Bosentan) emt_positive->reverse_emt inhibit_pgp Inhibit P-gp: - Co-treat with Verapamil pgp_positive->inhibit_pgp reassess_ic50 Re-evaluate IC50 of Ingenol Mebutate reverse_emt->reassess_ic50 inhibit_pgp->reassess_ic50

Caption: Experimental workflow for troubleshooting resistance.

References

Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of publicly available in vivo side effect data specifically for Ingenol-5,20-acetonide-3-O-angelate. The following information is based on studies of the closely related and extensively researched compound, Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005). Due to structural differences, the in vivo profile of this compound may vary. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected acute local side effects following topical application of Ingenol-3-angelate in animal models?

A1: Topical application of Ingenol-3-angelate in preclinical models, such as nude mice, typically induces a robust local inflammatory response.[1] Common observations include skin hemorrhage, edema, and inflammatory cell infiltration within hours of application.[1] These effects are a direct result of the compound's activation of Protein Kinase C (PKC) isoforms in skin cells and the vasculature.[1][2]

Q2: Are there any systemic side effects reported for topically applied Ingenol-3-angelate?

A2: Clinical studies with topical Ingenol-3-angelate gel applied to large skin surface areas have shown subnanomolar systemic exposure.[3] In these studies, no clinically relevant systemic adverse reactions were observed, and local skin responses were manageable.[3] However, for research purposes, especially with novel derivatives like this compound, systemic toxicity should be carefully evaluated.[2][4]

Q3: What is the primary mechanism of action that leads to the observed side effects of Ingenol-3-angelate?

A3: Ingenol-3-angelate is a potent activator of Protein Kinase C (PKC) isoforms.[2][4] This activation in keratinocytes and vascular endothelial cells leads to a cascade of events, including the release of pro-inflammatory cytokines and chemokines, increased vascular permeability, and direct damage to tumor vasculature, resulting in hemorrhage and neutrophil infiltration.[1]

Q4: How might the side effect profile of this compound differ from Ingenol-3-angelate?

A4: The acetonide group at the 5 and 20 positions of the ingenol backbone increases the lipophilicity of the molecule compared to Ingenol-3-angelate. This chemical modification could alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a different magnitude or duration of local and systemic side effects. Without specific data, it is difficult to predict the exact differences.

Q5: My animal subjects are showing excessive skin irritation and lesion formation beyond what is expected. What could be the cause and how can I troubleshoot this?

A5: Please refer to the Troubleshooting Guide below for potential causes and mitigation strategies.

Troubleshooting Guide for In Vivo Experiments

Observed Issue Potential Cause Recommended Action
Excessive local skin reaction (severe erythema, ulceration) 1. Dose of the compound is too high.2. Vehicle used for delivery is causing irritation.3. Animal model is particularly sensitive.1. Perform a dose-response study to determine the optimal therapeutic window.2. Conduct a vehicle-only control experiment to assess its contribution to the observed effects.3. Review literature for strain-specific sensitivities. Consider using a different animal model if necessary.
Unexpected systemic toxicity (e.g., weight loss, lethargy) 1. Unanticipated systemic absorption of the compound.2. Off-target effects of the compound.1. Reduce the application area or the concentration of the compound.2. Conduct pharmacokinetic studies to determine the extent of systemic exposure.3. Perform a full histopathological analysis of major organs to identify any off-target toxicities.
Lack of therapeutic effect 1. Dose of the compound is too low.2. Poor penetration of the compound through the stratum corneum.3. The acetonide derivative may have lower activity against the target.1. Increase the dose in a stepwise manner, carefully monitoring for toxicity.2. Evaluate different vehicle formulations to enhance skin penetration.3. Confirm the in vitro activity of this compound on relevant cell lines before proceeding with further in vivo studies.

Summary of Quantitative Data from Ingenol-3-angelate Studies

Table 1: Local Skin Reactions in Nude Mice Following Topical Application of Ingenol-3-angelate (25 nmol)

Time PointObservation
3 hoursVisible skin hemorrhage
3-6 hoursEdema and inflammatory cell infiltration
5 hoursSignificant vascular damage detectable by histology

Data compiled from studies on Ingenol-3-angelate and may not be representative of this compound.[1]

Key Experimental Protocols

Protocol 1: Assessment of Acute Local Toxicity in a Mouse Model
  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., acetone (B3395972) or a gel formulation) to the desired concentration.

  • Application: Topically apply a defined volume (e.g., 25-50 µL) of the compound solution to a shaved area on the dorsal side of the mouse. Include a vehicle-only control group.

  • Observation: Monitor the animals for signs of local skin reactions (erythema, edema, hemorrhage, eschar formation) and systemic toxicity (weight loss, changes in behavior) at regular intervals (e.g., 1, 3, 6, 24, 48, and 72 hours) post-application.

  • Histological Analysis: At selected time points, euthanize a subset of animals and collect the treated skin for histological processing (H&E staining) to assess for edema, inflammatory cell infiltration, and vascular damage.

Protocol 2: Evaluation of Vascular Damage Using FITC-Lectin Staining
  • Animal Treatment: Treat animals topically with the compound as described in Protocol 1.

  • FITC-Lectin Injection: 40 minutes prior to the desired endpoint, inject fluorescein (B123965) isothiocyanate (FITC)-labeled lectin (e.g., from Lycopersicon esculentum) intravenously to label the vasculature.

  • Tissue Collection and Imaging: Euthanize the animal, excise the treated skin, and prepare thick sections (e.g., 100 µm). Visualize the blood vessels using confocal microscopy to assess for signs of damage, such as discontinuities in the vessel walls.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment prep Compound & Vehicle Preparation application Topical Application prep->application animals Animal Model (Nude Mice) animals->application monitoring Clinical Monitoring (Skin Reactions, Weight) application->monitoring histology Histopathology (H&E Staining) application->histology vasculature Vascular Imaging (FITC-Lectin) application->vasculature

Caption: Experimental workflow for in vivo assessment.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Side Effects ingenol Ingenol Esters pkc Protein Kinase C (PKC) Activation ingenol->pkc keratinocytes Keratinocytes pkc->keratinocytes endothelial Endothelial Cells pkc->endothelial inflammation Inflammatory Cytokine & Chemokine Release keratinocytes->inflammation permeability Increased Vascular Permeability endothelial->permeability damage Vascular Damage & Hemorrhage endothelial->damage neutrophil Neutrophil Infiltration inflammation->neutrophil permeability->neutrophil

Caption: Ingenol-induced signaling leading to side effects.

References

Technical Support Center: Synthesis of Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ingenol-5,20-acetonide-3-O-angelate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this ingenol (B1671944) derivative.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Acetonide Protection of Ingenol

Question 1: I am having trouble with the selective protection of the 5- and 20-hydroxyl groups of ingenol to form Ingenol-5,20-acetonide. What are the recommended conditions?

Answer: The selective protection of the C5 and C20 diol of ingenol is a crucial first step. A common and effective method involves the use of an acid catalyst in acetone (B3395972).

  • Recommended Protocol: A widely cited method involves dissolving ingenol in acetone and adding a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H₂O). The reaction is typically stirred at room temperature for a couple of hours and monitored by thin-layer chromatography (TLC) for completion.[1]

  • Troubleshooting:

    • Low Yield: If you are experiencing a low yield, ensure your ingenol starting material is pure and dry. Water contamination can interfere with the reaction. Additionally, check the quality of your acetone and ensure it is anhydrous.

    • Side Reactions: The formation of other acetonide isomers is possible but generally less favored due to the stereochemistry of ingenol. If you suspect side product formation, purification by column chromatography on silica (B1680970) gel is recommended.

    • Incomplete Reaction: If the reaction does not go to completion, you can try slightly increasing the amount of PTSA or extending the reaction time. However, be cautious as prolonged exposure to acidic conditions can lead to degradation.

Angeloylation of Ingenol-5,20-acetonide

Question 2: My main challenge is the esterification of the 3-hydroxyl group. I am observing the formation of the tiglate isomer instead of the desired angelate. How can I prevent this isomerization?

Answer: The isomerization of the angelate (Z-form) to the more thermodynamically stable tiglate (E-form) is a well-known challenge in the synthesis of ingenol mebutate and its analogs.[1] The choice of coupling reagents and reaction conditions is critical to ensure a stereoconservative angeloylation.

  • Key Insight: The rate of esterification plays a significant role; a faster reaction generally leads to less isomerization.

  • Recommended Reagents: The use of pre-formed angelic anhydride (B1165640) with a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS) is highly recommended for minimizing isomerization. This method has been reported to yield the desired angelate with high stereoselectivity.

  • Reagents to Avoid: Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) have been shown to cause significant, if not complete, isomerization to the tiglate. This is believed to occur through a reversible Michael addition of the acylation catalyst to the activated angelic acid intermediate.

Experimental Protocol: Stereoselective Angeloylation

A detailed methodology for the stereoselective angeloylation is provided in the "Experimental Protocols" section below.

Data Presentation: Comparison of Angeloylation Methods

Coupling MethodAngelate:Tiglate RatioReported YieldReference
Angelic Anhydride, LHMDS>99:186%N/A
DCC, DMAPPrimarily Tiglate84% (for tiglate)N/A

Question 3: I am struggling with low yields during the angeloylation step. What are the potential causes and solutions?

Answer: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and difficult purification.

  • Incomplete Reaction:

    • Ensure your Ingenol-5,20-acetonide is completely dry, as water will quench the LHMDS base.

    • Use freshly prepared or properly stored LHMDS. The quality of the base is crucial for deprotonating the alcohol effectively.

    • Ensure accurate temperature control. The deprotonation is typically carried out at a low temperature (e.g., -78 °C) before the addition of angelic anhydride.

  • Degradation: Ingenol and its derivatives can be sensitive. Avoid prolonged reaction times and exposure to harsh conditions.

  • Purification: The product can be purified by column chromatography. If crystallization is used for purification, optimizing the solvent system is key to maximizing recovery. A 73% yield after crystallization has been reported on a large scale.

Acyl Migration

Question 4: I have observed the presence of other ingenol mono-angelate isomers in my final product. What is causing this and how can I minimize it?

Answer: This is likely due to acyl migration, where the angelate group moves from the C3 position to other hydroxyl groups, most commonly the C5 or C20 positions (after deprotection of the acetonide).[1] While the acetonide protecting group in your target molecule should prevent this, it's a critical consideration if you proceed to deprotection or if there's any premature deprotection.

  • Mechanism: Acyl migration in ingenol esters can occur under both acidic and basic conditions and is a form of transesterification.

  • Prevention during Synthesis:

    • Maintain the integrity of the 5,20-acetonide protecting group throughout the synthesis and purification steps. Avoid exposure to strong acids that could cleave the acetonide.

    • Use mild and neutral conditions for workup and purification whenever possible.

  • Stability of the Final Product: this compound is more stable towards acyl migration than the deprotected ingenol-3-angelate. However, for long-term storage, it is advisable to keep the compound in a dry, cool, and dark place to minimize any potential degradation or rearrangement.

Experimental Protocols

Protocol 1: Synthesis of Ingenol-5,20-acetonide

This protocol is based on a general procedure for the acetonide protection of ingenol.

  • Dissolution: Dissolve ingenol (1 equivalent) in anhydrous acetone.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (PTSA·H₂O, catalytic amount, e.g., 0.3 equivalents) to the solution.[1]

  • Reaction: Stir the solution at room temperature for approximately 2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium hydrogen carbonate.

  • Extraction: Filter the mixture and concentrate the filtrate under reduced pressure. Take up the residue in an appropriate organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Stereoselective Synthesis of this compound

This protocol is adapted from the highly stereoselective method developed for ingenol-3-angelate synthesis.

  • Preparation of Angelic Anhydride: Angelic anhydride can be prepared from angelic acid using a suitable dehydrating agent.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Ingenol-5,20-acetonide (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to a low temperature (e.g., -78 °C). Add a solution of Lithium Hexamethyldisilazide (LHMDS) (e.g., 1.1 equivalents) dropwise. Stir the mixture at this temperature for about 30 minutes.

  • Angeloylation: Add a solution of angelic anhydride (e.g., 1.5 equivalents) in dry THF to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by crystallization if desired.

Mandatory Visualization

Synthesis_Workflow cluster_troubleshooting Troubleshooting Points Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide Acetone, p-TSA Final_Product This compound Acetonide->Final_Product 1. LHMDS, THF, -78°C 2. Angelic Anhydride Tiglate Tiglate Isomer Formation Final_Product->Tiglate Isomerization Acyl_Migration Acyl Migration Final_Product->Acyl_Migration Rearrangement

Caption: Synthetic workflow for this compound and key troubleshooting points.

Angeloylation_Mechanism cluster_desired Stereoselective Pathway (Recommended) cluster_isomerization Isomerization Pathway (To Avoid) Ingenol_Acetonide Ingenol-5,20-acetonide Alkoxide Lithium Alkoxide Ingenol_Acetonide->Alkoxide LHMDS Desired_Product Angelate Product (Z-isomer) Alkoxide->Desired_Product + Angelic Anhydride Angelic_Anhydride Angelic Anhydride Angelic_Anhydride->Desired_Product Activated_Angelate Activated Angelate (e.g., with DCC/DMAP) Intermediate Rotatable Intermediate Activated_Angelate->Intermediate DMAP addition Tiglate_Product Tiglate Product (E-isomer) Intermediate->Tiglate_Product Esterification

Caption: Comparison of stereoselective and isomerization pathways in angeloylation.

References

Technical Support Center: Optimizing Ingenol-5,20-acetonide-3-O-angelate Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate. It provides troubleshooting advice and answers to frequently asked questions to facilitate the successful design and execution of animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between this compound and Ingenol-3-angelate (Ingenol Mebutate/PEP005)?

A1: this compound is a derivative of Ingenol (B1671944) that contains an acetonide protecting group across the C5 and C20 hydroxyl groups. This modification makes the molecule more lipophilic. It is often used as a precursor in the semi-synthesis of Ingenol-3-angelate (also known as Ingenol Mebutate or PEP005), which is a well-studied Protein Kinase C (PKC) activator with applications in dermatology.[1][2] Much of the extensive biological and formulation data available in the literature pertains to Ingenol-3-angelate. While their core structures are similar, their physicochemical properties, particularly solubility and potentially their pharmacokinetic profiles, will differ.

Q2: What are the basic physicochemical properties of this compound?

A2: Key properties are summarized in the table below. Understanding these is crucial for proper handling and formulation.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C28H38O6 [3][4]
Molecular Weight ~470.6 g/mol [3]
Appearance Crystalline solid Inferred from related compounds
Storage Temperature Powder: -20°C [4][5]

| Stock Solution | -80°C (up to 6 months); -20°C (up to 1 month) |[5] |

Q3: What is the known mechanism of action for ingenol esters?

A3: Ingenol esters, such as the well-studied Ingenol-3-angelate, are known activators of Protein Kinase C (PKC) isoforms.[6][7] Activation of PKC, particularly isoforms like PKCδ, can induce cellular apoptosis and inflammation.[8] This mechanism is central to its anti-tumor effects.[6] It is presumed that this compound may exhibit similar activity, potentially after metabolic removal of the acetonide group in vivo.

Troubleshooting Guide

Problem 1: Difficulty dissolving this compound for in vivo studies.

  • Possible Cause: The compound is highly lipophilic and has poor aqueous solubility.

  • Solution:

    • Prepare a stock solution in an organic solvent. Based on data for the related compound Ingenol-3-angelate, solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695) are effective.[9]

    • Use sonication or gentle warming. To aid dissolution in organic solvents, warming the solution to 37°C or using an ultrasonic bath can be beneficial.[10]

    • For final dosing, dilute the stock solution. Further dilute the stock solution into a vehicle suitable for animal administration, such as isotonic saline or PBS. Be mindful of the final concentration of the organic solvent, as it may have physiological effects.[9]

Table 2: Solubility of the Related Compound Ingenol-3-angelate (PEP005) This data is for Ingenol-3-angelate and should be used as a starting point for optimizing the formulation of its acetonide derivative.

Solvent Approximate Solubility Source
Ethanol 10 mg/mL [9]
DMF 10 mg/mL [9]
DMSO 5 mg/mL [9]

| PBS (pH 7.2) | 0.5 mg/mL |[9] |

Problem 2: Inconsistent results or lack of efficacy in animal models.

  • Possible Cause 1: Compound instability. Aqueous solutions of related ingenol esters are not recommended for long-term storage.[9]

    • Solution: Prepare fresh dosing solutions daily from a frozen stock in an organic solvent.

  • Possible Cause 2: Inadequate vehicle or route of administration. The choice of vehicle can significantly impact drug delivery and bioavailability.

    • Solution: For topical studies, acetone (B3395972) has been used as a vehicle for Ingenol-3-angelate.[8] For subcutaneous or systemic administration, consider formulating with co-solvents or excipients that improve solubility and stability in aqueous media. The final concentration of DMSO or ethanol should be kept to a minimum (typically <5-10% depending on the administration route and animal model) to avoid vehicle-induced toxicity.

  • Possible Cause 3: Insufficient dose or compound not reaching the target site.

    • Solution: Conduct a dose-response study to determine the optimal concentration. For topical applications, ensure the formulation allows for sufficient penetration through the stratum corneum. The related Ingenol-3-angelate has been shown to be a substrate for the P-glycoprotein (P-gp) transporter, which facilitates its delivery across the epidermis.[8]

Experimental Protocols & Workflows

Protocol 1: Preparation of a Dosing Solution for Topical Administration

This protocol is adapted from studies using Ingenol-3-angelate and serves as a recommended starting point.

  • Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Aliquot and store at -80°C.

  • Vehicle Preparation: Use acetone or a similar volatile solvent as the vehicle for topical application.

  • Daily Dose Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution with the vehicle to the desired final concentration (e.g., for a 25 nmol dose).

  • Administration: Apply the prepared solution directly to the target skin area of the animal model.

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Vehicle Compatibility cluster_2 Phase 3: Stability Test A Weigh Compound B Select Solvents (DMSO, Ethanol, DMF) A->B C Prepare Stock Solution (e.g., 10 mg/mL) B->C D Assess Solubility (Visual, Sonication) C->D E Select In Vivo Vehicles (Saline, PBS, Acetone) D->E F Dilute Stock into Vehicle E->F G Observe for Precipitation F->G H Determine Max Solvent % G->H I Prepare Final Formulation H->I J Store at RT and 4°C I->J K Analyze Purity over Time (e.g., HPLC) J->K L L K->L Proceed to In Vivo Study

Caption: Workflow for developing a suitable formulation.

Signaling Pathway

Potential Signaling Cascade for Ingenol Esters

Ingenol esters are potent activators of Protein Kinase C (PKC). The diagram below illustrates a simplified, hypothetical signaling pathway leading to apoptosis, based on the known mechanism of Ingenol-3-angelate.

G Ingenol This compound (or active metabolite) PKC Protein Kinase C (e.g., PKCδ) Ingenol->PKC Activation Downstream Downstream Effectors PKC->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothesized signaling pathway for ingenol esters.

References

Common experimental errors with Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide-3-O-angelate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of a stock solution, it is recommended to store it at -80°C, which should maintain its stability for up to six months. For short-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q2: How should I dissolve this compound for my experiments?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF). For cell culture experiments, it is common to first dissolve the compound in DMSO to create a concentrated stock solution. Subsequently, this stock solution can be diluted with aqueous buffers or cell culture medium to the desired final concentration. To enhance solubility, you can warm the solution to 37°C and use sonication.[1] It is important to ensure that the final concentration of the organic solvent in the experimental setup is minimal, as high concentrations can have physiological effects on cells. For the related compound, ingenol-3-angelate, the solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.[2]

Q3: What are the known stability issues with this compound?

A3: A primary stability concern is the potential for isomerization of the angelate moiety to the more stable tiglate form. This conversion can alter the biological activity of the compound. Additionally, ingenol (B1671944) derivatives have been reported to be susceptible to degradation in the presence of acid. Another potential issue is acyl migration, which can also impact the compound's bioactivity. Therefore, it is critical to handle the compound under appropriate pH conditions and to be mindful of its chemical stability during experimental procedures.

Troubleshooting Guides

In Vitro Experimentation

Problem 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Possible Cause 1: Compound Precipitation.

    • Solution: Due to its low aqueous solubility, this compound may precipitate out of solution when diluted into aqueous culture media. This will reduce the effective concentration of the compound in your assay.

      • Visually inspect your diluted solutions for any signs of precipitation.

      • Optimize your dilution protocol. Consider a serial dilution approach and ensure thorough mixing at each step.

      • Slightly warming the media and gentle vortexing before adding to the cells may help.

      • Consider using a solubilizing agent, but be sure to include a vehicle control in your experiments.

  • Possible Cause 2: Compound Degradation.

    • Solution: The compound may be degrading in the cell culture medium over the course of the experiment.

      • Prepare fresh dilutions of the compound from a frozen stock solution for each experiment.

      • It is not recommended to store aqueous solutions of the related compound ingenol-3-angelate for more than one day.[2]

      • Minimize the exposure of the compound to light and acidic conditions.

  • Possible Cause 3: Cell Line Specific Effects.

    • Solution: The cellular uptake and activity of this compound can be influenced by the expression of multidrug resistance transporters like P-glycoprotein (ABCB1) in your cell line.

      • Research the expression of ABCB1 in your chosen cell line.

      • If high expression is suspected, consider using a cell line with lower expression or including a P-glycoprotein inhibitor as a positive control to assess its impact.

Problem 2: High background or off-target effects observed.

  • Possible Cause 1: High Solvent Concentration.

    • Solution: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high in the final assay, leading to cellular toxicity.

      • Ensure the final DMSO concentration is typically below 0.5% (v/v), and always include a vehicle control with the same solvent concentration as your experimental samples.

  • Possible Cause 2: Isomerization of the Angelate Group.

    • Solution: The conversion of the angelate to the tiglate isomer could lead to a different biological activity profile.

      • While difficult to control during an experiment, being aware of this possibility is important for data interpretation. Using freshly prepared solutions and proper storage can help minimize this issue.

In Vivo Experimentation

Problem 3: Low efficacy or high variability in animal studies.

  • Possible Cause 1: Poor Bioavailability.

    • Solution: The route of administration and the vehicle used can significantly impact the absorption and distribution of the compound.

      • For topical applications, the choice of vehicle is critical for skin penetration.

      • For systemic administration, formulation with appropriate excipients may be necessary to improve solubility and bioavailability.

  • Possible Cause 2: Rapid Metabolism or Clearance.

    • Solution: The compound may be rapidly metabolized or cleared from the system.

      • Pharmacokinetic studies may be necessary to determine the compound's half-life and optimize the dosing regimen.

Quantitative Data Summary

Table 1: Solubility of Ingenol-3-angelate

SolventApproximate Solubility
Ethanol~10 mg/mL[2]
Dimethylformamide (DMF)~10 mg/mL[2]
Dimethyl sulfoxide (DMSO)~5 mg/mL[2]
PBS (pH 7.2)~0.5 mg/mL[2]

Table 2: Recommended Storage Conditions for this compound Stock Solution

TemperatureDuration
-80°CUp to 6 months[3]
-20°CUp to 1 month[3]

Experimental Protocols

Key Experiment: Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is the same and does not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis start Start dissolve Dissolve Compound in DMSO start->dissolve dilute Serial Dilution in Media dissolve->dilute seed Seed Cells in 96-well Plate dilute->seed treat Treat Cells with Compound seed->treat incubate Incubate treat->incubate read Read Plate incubate->read calculate Calculate Viability read->calculate end End calculate->end

Caption: General workflow for a cell-based assay.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent/Low Activity in In Vitro Assay precipitation Compound Precipitation issue->precipitation degradation Compound Degradation issue->degradation transporter MDR Transporter Activity issue->transporter optimize_dilution Optimize Dilution Protocol precipitation->optimize_dilution fresh_prep Use Fresh Preparations degradation->fresh_prep check_cell_line Check Cell Line Profile transporter->check_cell_line

References

Technical Support Center: Ingenol-5,20-acetonide-3-O-angelate Cytotoxicity Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cytotoxicity assays with Ingenol-5,20-acetonide-3-O-angelate. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My MTT/XTT assay results show low absorbance values or no color change after treatment with this compound. What could be the problem?

A1: Low or no signal in a tetrazolium-based assay like MTT suggests several possibilities, from issues with cell health to problems with the reagents themselves.

Troubleshooting Steps:

  • Cell Viability: Ensure your control (untreated) cells are healthy and metabolically active. Visually inspect cells under a microscope before and after the experiment.

  • Cell Seeding Density: The number of viable cells may be too low to generate a detectable signal.[1] An optimal cell seeding density should be determined through a cell titration experiment.[1]

  • Compound Concentration: While this compound is cytotoxic, the concentration used may be too high, leading to rapid cell death and detachment before the assay endpoint. Consider a wider range of concentrations and shorter incubation times. For a related compound, ingenol (B1671944) mebutate, effects on viability were observed at concentrations around 100 nmol/L.[2][3]

  • MTT Reagent Quality: Ensure the MTT reagent is properly stored (protected from light) and is a clear, yellow solution.[1] Contaminated or degraded MTT will not be effectively reduced by viable cells.

  • Solubilization of Formazan (B1609692) Crystals: Incomplete solubilization of the purple formazan crystals will lead to lower absorbance readings.[1] Ensure thorough mixing and consider increasing the solubilization time.

  • Incubation Time: A typical incubation period for the MTT reagent is 1-4 hours. This may need to be optimized for your specific cell type and experimental conditions.[1]

Q2: I am observing high background absorbance in my cytotoxicity assay. What is the cause?

A2: High background can be caused by several factors, including microbial contamination, interference from media components, or the test compound itself.

Troubleshooting Steps:

  • Media Components: Phenol (B47542) red in culture medium can contribute to background absorbance. Using a phenol red-free medium during the assay incubation steps is recommended.

  • Compound Interference: this compound itself might interact with the assay reagents. To account for this, include a "compound-only" control (wells with the compound in media but no cells). Subtract the absorbance of this control from your experimental wells.

  • Contamination: Microbial contamination can lead to the reduction of tetrazolium salts, causing a false positive signal. Regularly check your cell cultures for any signs of contamination.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and lead to higher background.[1] To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[1]

Q3: My results are not reproducible between experiments. What factors should I investigate?

A3: Lack of reproducibility is a common challenge and often points to subtle variations in experimental procedures.

Troubleshooting Steps:

  • Cell Culture Consistency:

    • Passage Number: Use cells within a consistent and defined passage number range to avoid issues related to genetic drift.

    • Cell Density: Ensure cells are seeded at the same density for every experiment.

    • Mycoplasma Contamination: Regularly test for mycoplasma, as it can significantly impact cellular metabolism and response to treatments.

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles.

  • Standard Operating Procedures (SOPs): Adhere to a strict, detailed SOP for the entire workflow, from cell seeding to data acquisition.[1]

  • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound and addition of assay reagents. Thoroughly mix all solutions.

Q4: I am observing a biphasic or unexpected dose-response curve. Is this normal for ingenol compounds?

A4: Yes, a biphasic response has been observed with the related compound, ingenol mebutate, where it inhibited viability and proliferation in a biphasic manner.[2][3] This can be due to different cellular mechanisms being activated at different concentrations. For example, at high concentrations, necrosis might be the primary mode of cell death, while at lower concentrations, apoptosis or other signaling pathways may be induced.[4]

Troubleshooting/Investigation Steps:

  • Wider Concentration Range: Test a broader range of concentrations, including several log dilutions, to fully characterize the dose-response curve.

  • Mechanism of Action Studies: Consider assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining, caspase activity assays) to understand the different cellular responses at various concentrations. Ingenol mebutate is known to induce both necrosis and apoptosis.[5]

  • Time-Course Experiment: The cytotoxic effect may be time-dependent. Perform experiments at different time points (e.g., 24, 48, 72 hours) to capture the full dynamic range of the cellular response.[3]

Quantitative Data Summary

ParameterRecommendationReference
Cell Seeding Density Cell-type dependent; determine empirically via titration.[1]
Ingenol Mebutate Effective Concentration ~100 nmol/L for viability effects in keratinocytes and SCC cells.[2][3]
MTT Concentration 0.2 - 0.5 mg/mL
MTT Incubation Time 1 - 4 hours
Absorbance Wavelength (MTT) 570 nm (reference wavelength ~630 nm)
LDH Assay Incubation 30 minutes at room temperature (for reaction mixture)[6]
Absorbance Wavelength (LDH) 490 nm (background at 680 nm)[6][7]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.[8]

Materials:

  • Cells in culture

  • This compound

  • 96-well flat-bottom plates

  • Complete culture medium (phenol red-free recommended for the assay step)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.[10]

Materials:

  • Cells cultured in a 96-well plate and treated with this compound as described above.

  • LDH assay kit (containing LDH reaction mixture and stop solution).

  • Microplate reader.

Procedure:

  • Prepare Controls: In addition to your treated and untreated wells, prepare a "maximum LDH release" control by adding a lysis buffer (provided with most kits) to a set of untreated wells 45 minutes before the end of the incubation period.[7]

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[6]

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well flat-bottom plate.[6]

  • Add Reaction Mixture: Add the LDH reaction mixture to each well containing the supernatant.[6]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[6]

  • Add Stop Solution: Add the stop solution provided in the kit to each well.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[6][7]

  • Calculation: Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions, typically by comparing the LDH release in treated wells to the spontaneous (untreated) and maximum release controls.

Visualizations

G Troubleshooting Workflow for Cytotoxicity Assays cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Low Signal Low Signal Check Cells Check Cell Health & Seeding Density Low Signal->Check Cells Check Reagents Verify Reagent Quality & Preparation Low Signal->Check Reagents Optimize Assay Optimize Incubation Times & Concentrations Low Signal->Optimize Assay High Background High Background High Background->Check Reagents Control for Interference Include Compound-Only & Media Controls High Background->Control for Interference Poor Reproducibility Poor Reproducibility Poor Reproducibility->Check Cells Review Protocol Review Protocol & Execution Poor Reproducibility->Review Protocol Reliable Data Reliable Data Check Cells->Reliable Data Check Reagents->Reliable Data Review Protocol->Reliable Data Optimize Assay->Reliable Data Control for Interference->Reliable Data

Caption: A flowchart for troubleshooting common cytotoxicity assay issues.

G Signaling Pathway of Ingenol Mebutate Ingenol Mebutate Ingenol Mebutate PKC Protein Kinase C (PKCδ) Ingenol Mebutate->PKC activates Cell Death Cell Death Ingenol Mebutate->Cell Death induces (necrosis) Immune Response Immune Response Ingenol Mebutate->Immune Response induces MEK MEK PKC->MEK activates ERK ERK MEK->ERK activates ERK->Cell Death leads to

Caption: The signaling pathway of Ingenol Mebutate leading to cell death.

References

Validation & Comparative

Ingenol Mebutate: A Comprehensive Efficacy and Mechanistic Review for Actinic Keratosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between the clinically approved Ingenol (B1671944) Mebutate and the research compound Ingenol-5,20-acetonide-3-O-angelate is not currently feasible due to the absence of clinical efficacy and safety data for the latter. This guide, therefore, provides a detailed overview of the established efficacy of Ingenol Mebutate for the treatment of actinic keratosis (AK), supported by extensive clinical trial data and mechanistic insights.

Ingenol Mebutate, a diterpene ester derived from the sap of the plant Euphorbia peplus, is a topical medication approved for the treatment of non-hyperkeratotic, non-hypertrophic actinic keratoses in adults.[1][2] Its rapid treatment course of 2-3 days offers a significant advantage over other topical therapies that may require weeks or months of application.[1][3]

Efficacy of Ingenol Mebutate in Actinic Keratosis

The efficacy of Ingenol Mebutate has been established in numerous phase III clinical trials. The primary endpoint in these studies was the rate of complete clearance of AK lesions within the treated area.

Clinical Trial Data Summary
Trial FocusDrug Concentration & DurationComplete Clearance Rate (Ingenol Mebutate)Complete Clearance Rate (Vehicle)Partial Clearance Rate (≥75% reduction) (Ingenol Mebutate)Partial Clearance Rate (Vehicle)Median Reduction in AKs (Ingenol Mebutate)Median Reduction in AKs (Vehicle)Reference
Face and Scalp 0.015% gel, once daily for 3 days42.2%3.7%63.9%7.4%83%0%[1][4]
Trunk and Extremities 0.05% gel, once daily for 2 days34.1%4.7%49.1%6.9%75%0%[1][4]
Full Face, Scalp, or Chest (up to 250 cm²) 0.027% gel, once daily for 3 days21.4% (at week 8)3.4% (at week 8)59.4% (at week 8)8.9% (at week 8)Not ReportedNot Reported[5]
Face and/or Scalp (Single Center Study) 0.015% gel, once daily for 3 days53.8%Not Applicable15.4%Not ApplicableNot ReportedNot Reported[6]
Forearm (Single Center Study) 0.05% gel, once daily for 2 days42.8%Not Applicable35.7%Not ApplicableNot ReportedNot Reported[6]

Long-term follow-up data from phase III trials indicated that of the patients who achieved complete clearance, a sustained clearance rate of 46.1% for face and scalp and 44.0% for trunk and limbs was observed after 12 months.[7] However, another study reported a recurrence rate of 54% at 12 months for patients who had achieved complete clearance at day 57.[8]

Mechanism of Action

Ingenol Mebutate exhibits a dual mechanism of action:

  • Direct Cytotoxicity: At high concentrations, it induces rapid cell necrosis in the treated area.[9][10] This is believed to be mediated through the activation of Protein Kinase C (PKC), leading to mitochondrial membrane disruption and subsequent cell death.[11][12]

  • Immune-Mediated Response: At lower concentrations, it activates PKC isoforms, particularly PKCδ, which triggers an inflammatory response.[10][13] This leads to the recruitment of neutrophils and other immune cells to the site, which then target and eliminate any remaining atypical keratinocytes through antibody-dependent cellular cytotoxicity.[1][9]

This dual action allows for a very short treatment duration with rapid lesion destruction followed by an immune response to clear residual dysplastic cells.[9]

Signaling Pathway of Ingenol Mebutate

Ingenol_Mebutate_Pathway cluster_direct Direct Cytotoxicity cluster_immune Immune-Mediated Response cluster_outcome Therapeutic Outcome IM_high Ingenol Mebutate (High Concentration) Necrosis Rapid Cell Necrosis IM_high->Necrosis Clearance Actinic Keratosis Clearance Necrosis->Clearance IM_low Ingenol Mebutate (Low Concentration) PKC Protein Kinase C (PKC) Activation IM_low->PKC Inflammation Inflammatory Response PKC->Inflammation Neutrophils Neutrophil Recruitment Inflammation->Neutrophils ADCC Antibody-Dependent Cellular Cytotoxicity Neutrophils->ADCC ADCC->Clearance Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment Screening Patient Screening (4-8 AK lesions in 25 cm² area) Enrollment Informed Consent & Baseline Assessment Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment_IM Ingenol Mebutate Gel (2 or 3 days) Randomization->Treatment_IM Treatment_Vehicle Vehicle Gel (2 or 3 days) Randomization->Treatment_Vehicle FollowUp Follow-up Visits Treatment_IM->FollowUp Treatment_Vehicle->FollowUp LSR Local Skin Reaction Assessment FollowUp->LSR Efficacy Efficacy Assessment (Day 57) FollowUp->Efficacy

References

A Comparative Analysis of the Biological Activity of Ingenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ingenol (B1671944) derivatives, a class of diterpenoids originally isolated from plants of the Euphorbia genus, have garnered significant attention in the scientific community for their potent and diverse biological activities. These compounds are primarily recognized as potent activators of Protein Kinase C (PKC) isoforms, a family of enzymes crucial in cellular signal transduction. This activity underlies their therapeutic potential, which is being explored in oncology and virology. This guide provides a comparative overview of the biological activity of several key ingenol derivatives, supported by experimental data, to aid researchers in drug discovery and development.

Comparative Biological Activity of Ingenol Derivatives

The primary mechanism of action for most ingenol derivatives is the activation of Protein Kinase C (PKC).[1] This activation triggers downstream signaling cascades, leading to a range of cellular responses, including cell cycle arrest, apoptosis, and modulation of the immune system. The specific biological outcome is often dependent on the derivative's structure, the cell type, and the specific PKC isoforms activated.

Anti-Cancer Activity

Several ingenol derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This anti-cancer activity is largely attributed to the induction of apoptosis and necrosis through PKC activation, particularly the PKCδ isoform.[2]

Below is a summary of the half-maximal inhibitory concentration (IC50) values for various ingenol derivatives against different cancer cell lines. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

DerivativeCell LineIC50 (µM)Reference
Ingenol-3-angelate (PEP005) Colo205 (Colon)Time- and concentration-dependent[2]
A549 (Lung)~5.988[3]
MCF-7 (Breast)43.4[3]
MDA-MB-231 (Breast)35.9[3]
Ingenol B (3-caproyl-ingenol) J-Lat 6.3 (T-cell leukemia)>0.32 (for activation)[4]
Synthetic Analog 3a A549 (Lung)5.988[3]
Synthetic Analog 4d MCF-7 (Breast)39.0[3]
MDA-MB-231 (Breast)35.1[3]
HIV Latency Reversal

A significant area of research for ingenol derivatives is their ability to reactivate latent HIV-1 reservoirs. By activating PKC, these compounds can induce viral transcription in latently infected cells, making them visible to the immune system for clearance. This "shock and kill" strategy is a promising approach towards an HIV cure.

The following table summarizes the half-maximal effective concentration (EC50) values for HIV latency reversal by different ingenol derivatives.

DerivativeLatency ModelEC50Reference
Ingenol-3,20-dibenzoate Patient resting CD4+ T cells100 nM (induces viral release)[5][6]
Ingenol B (3-caproyl-ingenol) J-Lat 6.3 & 8.4 cellsMore potent than SAHA, ingenol 3,20-dibenzoate, TNF-α, PMA[4]
GSK445A PBMCs from PWHMaximal Tat/Rev transcripts at 25 nM[1]
Ingenol-B + JQ1 Ex vivo patient cellsPotent reactivation[7]
Bryostatin-1 + JQ1 Ex vivo patient cellsPotent reactivation[7]
EK-15A In vitro and ex vivo resting CD4+ T cellsNanomolar concentrations[8]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol Derivative PKC PKC Ingenol->PKC Activates IkB_kinases IκB Kinases PKC->IkB_kinases Phosphorylates NFkB_Ikb NF-κB/IκB Complex NFkB_active Active NF-κB NFkB_Ikb->NFkB_active Releases IkB_kinases->NFkB_Ikb Phosphorylates IκB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates HIV_LTR HIV LTR NFkB_nuc->HIV_LTR Binds Gene_exp Viral Gene Expression HIV_LTR->Gene_exp Initiates Transcription G cluster_setup Experiment Setup cluster_assay MTS Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubate1 Incubate (24h) start->incubate1 add_drug Add Ingenol Derivatives (various concentrations) incubate1->add_drug incubate2 Incubate (48-72h) add_drug->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate (1-4h) add_mts->incubate3 read_abs Read Absorbance (490 nm) incubate3->read_abs calc_viability Calculate Cell Viability (%) read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

References

Validation of Ingenol-5,20-acetonide-3-O-angelate as a Protein Kinase C (PKC) Activator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ingenol-5,20-acetonide-3-O-angelate as a potential activator of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. Given the limited direct experimental data on this specific ingenol (B1671944) derivative, this document draws comparisons with its well-characterized parent compound, Ingenol-3-angelate (also known as PEP005), and the widely used PKC activator, Phorbol 12-myristate 13-acetate (PMA).

Executive Summary

This compound is a derivative of the natural product ingenol, a class of compounds known to activate PKC.[1] While direct quantitative data on the PKC activation potential of the 5,20-acetonide derivative is scarce in publicly available literature, its structural similarity to the potent PKC activator Ingenol-3-angelate suggests it likely shares a similar mechanism of action. This guide synthesizes available data on related compounds to provide a predictive comparison and outlines the experimental protocols necessary to validate its efficacy and isoenzyme selectivity.

Comparison of PKC Activators

The following tables summarize the known quantitative data for Ingenol-3-angelate and the benchmark PKC activator, PMA. This information serves as a reference for the anticipated performance of this compound.

Table 1: Comparative Binding Affinities (Ki) for PKC Isoenzymes

CompoundPKC-α (nM)PKC-β (nM)PKC-γ (nM)PKC-δ (nM)PKC-ε (nM)
Ingenol-3-angelate (PEP005)0.3 ± 0.020.105 ± 0.0190.162 ± 0.0040.376 ± 0.0410.171 ± 0.015
Phorbol 12-myristate 13-acetate (PMA)~1-5~1-5~1-5~1-5~1-5

Data for Ingenol-3-angelate from Kedei et al., 2004.[2][3] Data for PMA is a generally accepted range.

Table 2: Comparative Efficacy (EC50) in Cellular Assays

CompoundAssayCell LineEC50 (nM)
Ingenol-3-angelate (PEP005)Inhibition of Cell ProliferationWEHI-231, HOP-92, Colo-205Potency described as "somewhat lower" than PMA
Phorbol 12-myristate 13-acetate (PMA)Inhibition of Cell ProliferationWEHI-231, HOP-92, Colo-205Not explicitly quantified in the comparative study
Ingenol derivative (GSK445A)HIV Latency ReversalJ-Lat 10.61

Data for Ingenol-3-angelate and PMA from Kedei et al., 2004.[2][3] Data for GSK445A from Brehm et al., 2017.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to design validation experiments, the following diagrams illustrate the canonical PKC signaling pathway and a general workflow for comparing PKC activators.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive binds Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_active Active PKC PKC_inactive->PKC_active translocates to membrane & activates Downstream Downstream Effectors PKC_active->Downstream phosphorylates Ca_release->PKC_inactive binds Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response Ligand External Ligand / This compound Ligand->Receptor

Figure 1: Simplified PKC Signaling Pathway. Ingenol derivatives mimic Diacylglycerol (DAG) to activate PKC.

Experimental_Workflow cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis Activators Prepare Stock Solutions: - this compound - Ingenol-3-angelate (Control) - PMA (Control) Binding PKC Binding Assay (e.g., Radioligand displacement) Activators->Binding Translocation PKC Translocation Assay (e.g., GFP-tagged PKC) Activators->Translocation Kinase PKC Kinase Activity Assay (e.g., Phosphorylation of substrate) Analysis Determine Ki, EC50, and compare potency and efficacy Binding->Analysis Kinase->Analysis Downstream Downstream Signaling Analysis (e.g., Western Blot for p-ERK) Translocation->Analysis Functional Functional Assays (e.g., Proliferation, Apoptosis) Downstream->Analysis Functional->Analysis

Figure 2: General experimental workflow for comparing the efficacy of PKC activators.

Experimental Protocols

In Vitro PKC Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for various PKC isoenzymes.

Materials:

  • Purified recombinant human PKC isoenzymes (α, β, γ, δ, ε, etc.)

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

  • Phosphatidylserine (B164497) (PS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 1 mM DTT)

  • This compound, Ingenol-3-angelate, and PMA stock solutions in DMSO

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing the assay buffer, a specific PKC isoenzyme, PS, and [³H]PDBu at a fixed concentration (e.g., 1-2 nM).

  • Add varying concentrations of the test compound (this compound) or control compounds.

  • Incubate the mixtures at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PDBu) from the total binding.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific [³H]PDBu binding) from a dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro PKC Kinase Activity Assay

Objective: To measure the ability of this compound to activate the catalytic activity of PKC.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., a specific peptide or histone H1)

  • [γ-³²P]ATP

  • Lipid activator solution (e.g., phosphatidylserine and diacylglycerol, or the test compound)

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stopping solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing the kinase buffer, PKC substrate, and the test compound or control activators at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Generate a dose-response curve to determine the EC50 for PKC activation.

Cellular PKC Translocation Assay

Objective: To visualize and quantify the translocation of PKC from the cytosol to the cell membrane upon treatment with this compound.

Materials:

  • A suitable cell line (e.g., HEK293, HeLa)

  • Expression vector encoding a PKC isoenzyme fused to a fluorescent protein (e.g., GFP-PKCδ)

  • Cell culture medium and reagents

  • Transfection reagent

  • Confocal microscope

  • Image analysis software

Procedure:

  • Seed the cells on glass-bottom dishes suitable for microscopy.

  • Transfect the cells with the GFP-PKC expression vector.

  • Allow the cells to express the fusion protein for 24-48 hours.

  • Treat the cells with various concentrations of this compound, Ingenol-3-angelate, or PMA. Include a vehicle control (DMSO).

  • Acquire images of the cells at different time points using a confocal microscope.

  • Quantify the translocation by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane using image analysis software.

  • Generate dose-response and time-course curves to characterize the translocation dynamics.

Conclusion

While this compound holds promise as a PKC activator based on its structural similarity to other active ingenol esters, its specific activity, potency, and isoenzyme selectivity require direct experimental validation. The provided comparative data for related compounds and the detailed experimental protocols offer a robust framework for researchers to conduct a thorough evaluation. Such studies are essential to determine its potential as a research tool or a therapeutic agent targeting PKC-mediated signaling pathways.

References

A Comparative Analysis of Ingenol-5,20-acetonide-3-O-angelate and Other Diterpenoids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoids, a diverse class of natural products, have emerged as a promising source of novel anti-cancer agents. Their complex chemical structures and varied mechanisms of action offer unique therapeutic opportunities. Among these, the ingenane (B1209409) diterpenoid class, which includes Ingenol-5,20-acetonide-3-O-angelate, has garnered significant interest. This guide provides a comparative overview of this compound and its analogs against other major classes of anti-cancer diterpenoids, supported by experimental data and detailed protocols. While direct comparative studies on this compound are limited, this guide draws parallels from its close and well-studied analog, ingenol (B1671944) mebutate (Ingenol-3-angelate, PEP005), to provide a comprehensive analysis.

Overview of Diterpenoid Classes in Cancer Therapy

Diterpenoids are broadly classified based on their carbon skeletons. This guide focuses on a comparative analysis of the following key classes with demonstrated anti-cancer properties:

  • Ingenane Diterpenoids: Characterized by a unique 5/7/6/3-membered ring system. Ingenol mebutate, a prominent member, is a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform.[1][2] This activation triggers a dual mechanism of action: direct cytotoxicity through induction of apoptosis and necrosis, and an inflammatory response that contributes to tumor cell death.[3] Some ingenol esters have also been shown to induce apoptosis through pathways independent of PKC activation.[4]

  • Abietane Diterpenoids: Possessing a tricyclic ring structure, these compounds, such as carnosol (B190744) and tanshinone IIA, exhibit anti-cancer effects by inducing apoptosis, causing cell cycle arrest, and modulating various signaling pathways including PI3K/Akt/mTOR and MAPK.[5][6]

  • Clerodane Diterpenoids: This class of bicyclic diterpenoids, including casearin J, has been shown to induce apoptosis in cancer cells through mechanisms that can involve inhibition of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, generation of oxidative stress, and interference with signaling pathways like Notch1.[7][8]

  • Tigliane (B1223011) Diterpenoids: Known for their pro-inflammatory and tumor-promoting activities, some tigliane diterpenoids also exhibit anti-cancer properties. Their mechanism often involves the activation of PKC isoforms.

Comparative Analysis of Anti-Cancer Activity

The following tables summarize the available quantitative data on the cytotoxic and pro-apoptotic effects of representative diterpenoids from different classes. It is important to note that the data is compiled from various studies and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) of Diterpenoids in Various Cancer Cell Lines
Diterpenoid ClassCompoundCancer Cell LineIC50 (µM)Reference
Ingenane Ingenol Mebutate (PEP005)Human melanoma (SKMel28)~58[9]
Human melanoma (B16)~69[9]
17-acetoxyingenol 3-angelate 20-acetateHuman keratinocytes (HPV-Ker)0.39 (24h), 0.32 (48h)[10]
17-acetoxyingenol 3-angelate 5,20-diacetateHuman keratinocytes (HPV-Ker)0.32 (24h), 0.87 (48h)[10]
3-O-Angeloyl-20-O-acetyl ingenol (AAI)Chronic Myeloid Leukemia (K562)More potent than Ingenol Mebutate[11]
Abietane RoyleanoneProstate cancer (LNCaP)12.5[5]
Tanshinone IEndometrial cancer (HEC-1-A)20[5]
Clerodane Casearin XLeukemia (CEM)0.4[12]
Leukemia (HL-60)0.4[12]

Note: The IC50 values for Ingenol Mebutate in melanoma cell lines are relatively high, suggesting that its primary mechanism in these cells might be more complex than direct cytotoxicity alone, possibly involving immunomodulatory effects.[2] In contrast, other ingenane derivatives show potent cytotoxicity in keratinocytes at nanomolar concentrations.[10]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of diterpenoids are mediated through diverse and complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by different diterpenoid classes.

Figure 1: Simplified signaling pathway of Ingenol Mebutate.[1]

Abietane_Pathway Abietane_Diterpenoids Abietane Diterpenoids (e.g., Carnosol, Tanshinone IIA) PI3K_Akt_mTOR PI3K/Akt/mTOR Inhibition Abietane_Diterpenoids->PI3K_Akt_mTOR MAPK_Pathway MAPK Pathway Modulation Abietane_Diterpenoids->MAPK_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Abietane_Diterpenoids->Cell_Cycle_Arrest Apoptosis Apoptosis Induction PI3K_Akt_mTOR->Apoptosis MAPK_Pathway->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Figure 2: Key signaling pathways modulated by Abietane Diterpenoids.[5][6]

Clerodane_Pathway Clerodane_Diterpenoids Clerodane Diterpenoids (e.g., Casearin J) SERCA_Inhibition SERCA Pump Inhibition Clerodane_Diterpenoids->SERCA_Inhibition Notch1_Inhibition Notch1 Signaling Inhibition Clerodane_Diterpenoids->Notch1_Inhibition ER_Stress ER Stress SERCA_Inhibition->ER_Stress Oxidative_Stress Oxidative Stress ER_Stress->Oxidative_Stress Intrinsic_Apoptosis Intrinsic Apoptosis Pathway Oxidative_Stress->Intrinsic_Apoptosis Notch1_Inhibition->Intrinsic_Apoptosis Cell_Death T-ALL Cell Death Intrinsic_Apoptosis->Cell_Death

Figure 3: Anticancer mechanism of the Clerodane Diterpene Casearin J in T-ALL.[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are summarized protocols for essential assays used in the evaluation of anti-cancer diterpenoids.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the diterpenoid compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the diterpenoid compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, PARP).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

Conclusion

This compound, as part of the ingenane class of diterpenoids, holds significant promise in cancer therapy, primarily through the activation of PKC and subsequent induction of apoptosis and inflammation. While direct comparative data for this specific compound is still emerging, analysis of its close analog, ingenol mebutate, and other ingenane derivatives reveals potent anti-cancer activity. When compared to other classes of diterpenoids like abietanes and clerodanes, ingenanes exhibit a distinct mechanism of action centered on PKC activation, although PKC-independent pathways also exist. Abietane and clerodane diterpenoids, on the other hand, modulate a broader range of signaling pathways, including PI3K/Akt and Notch1.

The provided experimental data and protocols offer a framework for the continued investigation and comparison of these promising natural compounds. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound and to identify the most effective diterpenoid-based strategies for cancer treatment. The diversity of their chemical structures and mechanisms of action underscores the importance of continued research into this fascinating class of natural products.

References

A Comparative Analysis of Ingenol-5,20-acetonide-3-O-angelate and Phorbol Esters as Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ingenol-5,20-acetonide-3-O-angelate and the well-characterized phorbol (B1677699) esters, focusing on their roles as activators of Protein Kinase C (PKC). Direct experimental data comparing this compound with phorbol esters is limited in publicly available literature. Therefore, this comparison relies heavily on data from its close structural analog, Ingenol-3-angelate (I3A or PEP005), to infer the properties of this compound. Phorbol esters, particularly Phorbol 12-myristate 13-acetate (PMA), are used as the primary comparator group.

Executive Summary

Both ingenol (B1671944) esters and phorbol esters are potent activators of conventional and novel PKC isoforms by mimicking the endogenous ligand, diacylglycerol (DAG). They bind to the C1 domain of PKC, leading to its activation and translocation to cellular membranes. However, despite this shared mechanism, they elicit distinct downstream cellular responses. Phorbol esters are renowned as potent tumor promoters, leading to sustained PKC activation. In contrast, ingenol esters like Ingenol-3-angelate are being investigated as anti-cancer agents, suggesting a different mode or consequence of PKC activation, potentially involving differential activation of specific PKC isoforms and downstream signaling pathways.

Comparative Data

Biochemical and Cellular Properties
PropertyThis compound (inferred from Ingenol-3-angelate)Phorbol Esters (e.g., PMA, PDBu)
Primary Target Protein Kinase C (PKC)Protein Kinase C (PKC)
Binding Site C1 domain of conventional and novel PKC isoformsC1 domain of conventional and novel PKC isoforms
PKC Isoform Binding Affinity (Ki) High affinity, with some studies suggesting a degree of selectivity for PKCδ in cellular contexts.[1][2]High affinity for multiple conventional and novel PKC isoforms; Kd values for PDBu range from 1.6 to 18 nM across various isoforms.
PKC Activation Potent activator, leading to translocation of PKC isoforms from the cytosol to membranes, including the nucleus.[3]Potent and sustained activation, inducing translocation of PKC to the plasma membrane.[4]
Downstream Signaling Activates MAPK/ERK and NF-κB pathways.[3][5][6] Can also inhibit the PI3K/AKT pathway.[3]Potently activates MAPK/ERK and NF-κB pathways.[5]
Cellular Effects Induces apoptosis in various cancer cell lines, pro-inflammatory effects.[2][5]Potent tumor promoter, pro-inflammatory, can induce cell differentiation or apoptosis depending on cell type and context.
PKC Downregulation Induces downregulation of PKC isoforms, with some selectivity observed in different cell lines.[1]Causes marked and persistent downregulation of PKC isoforms upon chronic exposure.
PKC Isoform Binding Affinities (Ki values in nM)
PKC IsoformIngenol-3-angelate (I3A)Phorbol 12,13-dibutyrate (PDBu)Phorbol 12-myristate 13-acetate (PMA)
α ~0.31.6 - 2.5~1.3
βI ~0.11.8 - 2.1~0.07
βII Not widely reported1.8 - 2.1Not widely reported
γ ~0.1618Not widely reported
δ ~0.382.9~0.2
ε ~0.1711~1.8
η Not widely reported6.7Not widely reported
θ Not widely reportedNot widely reportedNot widely reported

Note: Data for I3A and phorbol esters are compiled from various sources and may have been determined under different experimental conditions. Direct side-by-side comparisons are limited.

Signaling Pathways

Both classes of compounds activate PKC, which in turn modulates several key signaling cascades.

PKC_Signaling_Pathway General PKC Activation and Downstream Signaling Activator Ingenol Ester or Phorbol Ester PKC Protein Kinase C (PKC) Activator->PKC Activates (mimics DAG) PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) (Endogenous Activator) PIP2->DAG Hydrolysis DAG->PKC Activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Activates PI3K_AKT_pathway PI3K/AKT Pathway PKC->PI3K_AKT_pathway Inhibits (reported for I3A) Cellular_Responses Cellular Responses (Apoptosis, Proliferation, Inflammation) MAPK_pathway->Cellular_Responses NFkB_pathway->Cellular_Responses PI3K_AKT_pathway->Cellular_Responses

Caption: Generalized signaling pathway of PKC activation by ingenol esters and phorbol esters.

Experimental Workflows and Protocols

General Workflow for Comparing PKC Activators

Experimental_Workflow Comparative Workflow for PKC Activators cluster_0 Biochemical Assays cluster_1 Cell-Based Assays PKC_Binding PKC Binding Assay (Determine Ki) PKC_Kinase In Vitro Kinase Assay (Determine EC50) Cell_Culture Treat Cells with Activators PKC_Translocation PKC Translocation Assay (Immunofluorescence) Cell_Culture->PKC_Translocation Western_Blot Western Blot (Downstream signaling) Cell_Culture->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Culture->Apoptosis_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay

Caption: A typical experimental workflow for the comparative analysis of PKC activators.

Detailed Experimental Protocols

In Vitro Protein Kinase C (PKC) Kinase Activity Assay (Radioactive)

Objective: To determine the potency (EC50) of this compound and phorbol esters in activating purified PKC isoforms.

Materials:

  • Purified recombinant PKC isoforms

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM CaCl₂)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) or the test compounds

  • P81 phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare a lipid mixture by drying down a solution of PS and dissolving it in assay buffer by sonication.

  • In a microcentrifuge tube, combine the assay buffer, lipid mixture, purified PKC enzyme, and the PKC substrate.

  • Add varying concentrations of the test compound (this compound or phorbol ester) or vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of the kinase and determine the EC50 value for each compound by plotting the activity against the log of the compound concentration.

PKC Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for PKC by competing with a radiolabeled phorbol ester.

Materials:

  • Purified recombinant PKC

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, containing 1 mg/mL bovine serum albumin)

  • Phosphatidylserine (PS)

  • Varying concentrations of unlabeled this compound and a standard phorbol ester

  • Polyethylene glycol (PEG) solution

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PS, and purified PKC enzyme.

  • Add a fixed concentration of [³H]PDBu to the mixture.

  • Add varying concentrations of the unlabeled competitor (this compound or a standard phorbol ester).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Terminate the binding reaction by adding cold PEG solution to precipitate the protein-ligand complex.

  • Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki value for the test compound using the Cheng-Prusoff equation.

Cellular Apoptosis Assay (Annexin V Staining)

Objective: To compare the pro-apoptotic effects of this compound and phorbol esters on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., leukemia or melanoma cells)

  • Cell culture medium and supplements

  • This compound and a standard phorbol ester (e.g., PMA)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, PMA, or vehicle control for a specified time (e.g., 24-48 hours).

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and then resuspend them in the 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

While both this compound (by inference from Ingenol-3-angelate) and phorbol esters are potent PKC activators, their divergent biological effects likely stem from subtle differences in their interactions with PKC isoforms and the subsequent modulation of downstream signaling pathways. Phorbol esters tend to be potent and sustained activators, leading to their tumor-promoting properties. Ingenol esters, on the other hand, may induce a different pattern of PKC activation and downstream signaling, including the inhibition of pro-survival pathways like PI3K/AKT, which could contribute to their pro-apoptotic and anti-tumor activities. Further direct comparative studies on this compound are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

A Comparative Guide to the Anti-Tumor Effects of Ingenol Esters, Focusing on Ingenol-3-angelate as a Proxy for Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anti-tumor effects of Ingenol-5,20-acetonide-3-O-angelate is limited in publicly available scientific literature. This guide leverages the extensive research conducted on its close structural analog, Ingenol-3-angelate (also known as PEP005 or Ingenol (B1671944) Mebutate), to provide a comparative overview of the potential anti-tumor properties of this class of compounds. The information presented for Ingenol-3-angelate is intended to serve as a reference point for researchers and drug development professionals interested in this compound.

Introduction

Ingenol esters, derived from the plant Euphorbia peplus, have garnered significant interest in oncology research for their potent anti-tumor activities. Ingenol-3-angelate has been clinically evaluated for the treatment of actinic keratosis and non-melanoma skin cancers.[1][2] This guide provides a comparative analysis of the anti-tumor effects of Ingenol-3-angelate against other known anti-cancer agents, presenting key experimental data and detailed protocols to aid in further research and development of ingenol derivatives like this compound.

Mechanism of Action of Ingenol-3-angelate

The primary anti-tumor mechanism of Ingenol-3-angelate involves the activation of Protein Kinase C (PKC) isozymes.[3] As a diacylglycerol (DAG) analog, it binds with high affinity to the C1 domain of classical and novel PKC isoforms, leading to their activation and translocation to cellular membranes.[4] This activation triggers a cascade of downstream signaling events that can vary depending on the specific PKC isoform and cell type, but generally culminates in pro-apoptotic and anti-proliferative effects.[3]

Key downstream pathways affected by Ingenol-3-angelate-mediated PKC activation include:

  • Ras/Raf/MEK/ERK (MAPK) Pathway: Activation of this pathway can, in some contexts, lead to cell cycle arrest and apoptosis.[5]

  • Inhibition of the PI3K/AKT Pathway: Reduced activity of the pro-survival AKT pathway contributes to the apoptotic effects of Ingenol-3-angelate.[6]

  • Induction of Apoptosis: Activation of PKCδ is particularly linked to the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.[3][4]

  • Immunomodulatory Effects: Ingenol-3-angelate can induce localized inflammation and recruit neutrophils to the tumor site, contributing to an anti-tumor immune response.[7][8]

dot

Ingenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus & Mitochondria Ingenol-3-angelate Ingenol-3-angelate PKC PKC Ingenol-3-angelate->PKC Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK (MAPK Pathway) PKC->Ras_Raf_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Inhibits Apoptosis Apoptosis PKC->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Ras_Raf_MEK_ERK->Cell_Cycle_Arrest Leads to PI3K_AKT->Apoptosis Inhibits

Caption: Proposed signaling pathway of Ingenol-3-angelate.

Comparative Analysis of Anti-Tumor Effects

The anti-tumor efficacy of Ingenol-3-angelate has been evaluated in various cancer cell lines and in vivo models. Below is a comparative summary of its performance against other relevant compounds.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50Reference
Ingenol-3-angelate A2058Melanoma~38 µM[4]
HT144Melanoma~46 µM[4]
Phorbol Myristate Acetate (B1210297) (PMA) MCF-7Breast Cancer~10 ng/mL (~16.2 nM)[9]
BT-474Breast Cancer~10 ng/mL (~16.2 nM)[9]
Doxorubicin A375Melanoma~0.1 µM
B16-F10Murine Melanoma~0.05 µM

Note: IC50 values for Doxorubicin are representative and can vary based on experimental conditions.

Xenograft models in immunocompromised mice are widely used to assess the in vivo efficacy of anti-cancer compounds.

CompoundMouse ModelTumor TypeTreatment RegimenOutcomeReference
Ingenol-3-angelate Nude MicePAM212 (Squamous Cell Carcinoma)25 nmol, topicalSignificant reduction in tumor volume[1]
Nude MiceB16 (Melanoma)25 nmol, topicalSignificant reduction in tumor volume[1]
Phorbol Myristate Acetate (PMA) Nude MicePAM212 (Squamous Cell Carcinoma)25 nmol, topicalNo significant tumor inhibition[1]
Doxorubicin Nude MiceA375 (Melanoma)5 mg/kg, intravenousSignificant tumor growth inhibition

Note: Doxorubicin data is representative of typical outcomes in xenograft models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the anti-tumor effects of ingenol esters.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A2058, HT144) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ingenol-3-angelate) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the compound concentration.[4][10]

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the mechanism of action of a compound.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-PKC, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands can be quantified using densitometry software and normalized to a loading control like β-actin.[11][12][13]

This in vivo model is used to evaluate the anti-tumor efficacy of a compound on a tumor growing in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., topical application of Ingenol-3-angelate) or a vehicle control according to the desired schedule and dosage.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Data Analysis: Plot the average tumor volume over time for each group to assess the effect of the treatment on tumor growth. At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blot).[14]

dot

Experimental_Workflow start Start in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro mechanism_studies Mechanism of Action Studies (e.g., Western Blot) in_vitro->mechanism_studies in_vivo In Vivo Efficacy (Mouse Xenograft Model) mechanism_studies->in_vivo pharmacokinetics Pharmacokinetics & Toxicology in_vivo->pharmacokinetics clinical_trials Clinical Trials pharmacokinetics->clinical_trials end End clinical_trials->end

References

In vivo validation of Ingenol-5,20-acetonide-3-O-angelate therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo performance of Ingenol-3-angelate, a close structural analog of Ingenol-5,20-acetonide-3-O-angelate, against alternative therapeutic agents.

Note to the Reader: The focus of this guide is the in vivo validation of Ingenol-3-angelate (also known as Ingenol (B1671944) Mebutate or PEP005). This compound is a potent activator of Protein Kinase C (PKC) and is the deprotected, active form of this compound. The acetonide group in this compound serves as a protective group during chemical synthesis. The vast body of preclinical and clinical research has been conducted on Ingenol-3-angelate, which is the therapeutically relevant molecule.

Comparative Efficacy of Ingenol-3-angelate

Ingenol-3-angelate has been extensively studied for its potent anti-tumor effects, particularly in the context of skin cancers. Its therapeutic action is primarily attributed to its ability to induce a dual mechanism of action: direct cytotoxicity in cancer cells and the induction of a robust inflammatory response that leads to immune-mediated tumor clearance.[1]

Performance Against Pre-cancerous Lesions: Actinic Keratosis

A key indication for which Ingenol-3-angelate has been clinically evaluated is actinic keratosis (AK), a common precursor to squamous cell carcinoma. In a head-to-head clinical trial, the efficacy of Ingenol Mebutate was compared with Diclofenac Sodium, another topical treatment for AK.

MetricIngenol Mebutate (0.015% gel)Diclofenac Sodium (3% gel)p-value
Complete Clearance (End of First Treatment) 34%23%0.006
Complete Clearance (End of Last Treatment) 53%Not Applicable< 0.001
Complete Clearance (at Week 17) 45%23%< 0.001
Treatment Duration 3 consecutive days90 days-
Patient-Reported Global Satisfaction Significantly higherLower< 0.001
Patient-Reported Effectiveness Significantly higherLower0.002

Data adapted from a randomized controlled trial comparing Ingenol Mebutate and Diclofenac Sodium for actinic keratosis on the face or scalp.[2]

Performance in Preclinical Cancer Models

In preclinical studies using mouse models of skin cancer, Ingenol-3-angelate has demonstrated significant anti-tumor activity. Its performance has been compared to Phorbol 12-myristate 13-acetate (PMA), another potent PKC activator. While both compounds induce an inflammatory response, Ingenol-3-angelate exhibits a unique ability to damage tumor vasculature, a key contributor to its therapeutic efficacy.[3]

ModelTreatmentKey Findings
Subcutaneous PAM212 (mouse SCC) and B16 (mouse melanoma) tumors Topical Ingenol-3-angelateInhibited tumor growth. Caused subcutaneous hemorrhage and vascular damage.[3]
Subcutaneous PAM212 and B16 tumors Topical PMADid not inhibit tumor growth. Induced inflammation but no significant vascular damage.[3]
DMBA-induced skin carcinoma in mice Topical Ingenol-3-angelate (25 and 50 nmol)Suppressed skin tumor growth in a dose-dependent manner. Increased the number of apoptotic cells in the tumor.[4]

Mechanism of Action: Signaling Pathways

The therapeutic effects of Ingenol-3-angelate are mediated through the activation of Protein Kinase C (PKC) isoforms.[5] This activation triggers downstream signaling cascades that lead to both direct cancer cell death and an inflammatory response.

Ingenol_3_angelate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol-3-angelate Ingenol-3-angelate PKC PKC Isoforms (α, δ, ε, etc.) Ingenol-3-angelate->PKC Activation Ras_Raf Ras/Raf/MAPK Pathway PKC->Ras_Raf PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT Inhibition of phosphorylated AKT NFkB NF-κB Pathway PKC->NFkB Apoptosis_Genes Apoptosis-related Gene Expression Ras_Raf->Apoptosis_Genes Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2) NFkB->Inflammatory_Genes Cell Death\n(Apoptosis) Cell Death (Apoptosis) Apoptosis_Genes->Cell Death\n(Apoptosis) Inflammation Inflammation Inflammatory_Genes->Inflammation

Signaling cascade initiated by Ingenol-3-angelate.

Experimental Protocols

The following are summaries of key in vivo experimental methodologies used to validate the therapeutic potential of Ingenol-3-angelate.

In Vivo Tumor Growth Inhibition Studies
  • Animal Model: Female nude mice or C57BL/6 mice are typically used.

  • Tumor Cell Implantation: Mouse squamous cell carcinoma (e.g., PAM212) or melanoma (e.g., B16) cells are injected subcutaneously into the flank of the mice.

  • Treatment Regimen: Once tumors reach a palpable size, a solution of Ingenol-3-angelate in a vehicle (e.g., acetone) is topically applied to the skin overlying the tumor. Dosing can vary, for example, 25 nmol applied daily for a specified number of days.[3]

  • Outcome Measures: Tumor volume is measured regularly (e.g., every other day) using calipers. At the end of the study, tumors are excised, weighed, and may be processed for histological analysis to assess necrosis and apoptosis.[4]

In Vivo Vascular Disruption Assay
  • Animal Model: Nude mice are used.

  • Treatment: A single topical dose of Ingenol-3-angelate (e.g., 25 nmol) is applied to the skin.

  • Assessment: After a set time (e.g., 5 hours), the treated skin area is visually inspected and photographed to assess for hemorrhage.[3] For more detailed analysis, skin biopsies can be taken for electron microscopy or immunohistochemistry to examine the integrity of blood vessels.

Experimental_Workflow_Tumor_Inhibition start Start subcutaneous_injection Subcutaneous injection of tumor cells in mice start->subcutaneous_injection tumor_growth Allow tumors to grow to a palpable size subcutaneous_injection->tumor_growth treatment_initiation Initiate topical treatment with Ingenol-3-angelate or vehicle control tumor_growth->treatment_initiation measurement Measure tumor volume at regular intervals treatment_initiation->measurement measurement->treatment_initiation Repeat treatment cycle endpoint Endpoint: Excise tumors for weight and histological analysis measurement->endpoint end End endpoint->end

Workflow for in vivo tumor inhibition studies.

Concluding Remarks

The in vivo data for Ingenol-3-angelate, the active analog of this compound, demonstrates its significant therapeutic potential, particularly for cutaneous malignancies and their precursors. Its dual mechanism of inducing direct tumor cell necrosis and a potent anti-tumor inflammatory response provides a strong rationale for its clinical development.[1] Head-to-head comparisons with existing therapies like Diclofenac Sodium for actinic keratosis have shown superior efficacy and patient satisfaction with a much shorter treatment duration.[2] Preclinical studies further highlight its unique ability to disrupt tumor vasculature, differentiating it from other PKC activators like PMA.[3] These findings underscore the promise of ingenol esters as a valuable class of therapeutic agents in oncology.

References

Comparative Guide to the Structure-Activity Relationship of Ingenol-5,20-acetonide-3-O-angelate and Related Protein Kinase C Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ingenol-5,20-acetonide-3-O-angelate and its closely related, biologically active analogue, Ingenol-3-O-angelate (also known as Ingenol (B1671944) Mebutate or PEP005). The focus is on their structure-activity relationships (SAR), particularly concerning their roles as modulators of Protein Kinase C (PKC), a key family of enzymes in cellular signaling.

This compound is primarily recognized as a key synthetic intermediate in the preparation of Ingenol Mebutate.[1][2] While direct biological activity data for the acetonide is scarce in publicly available literature, its structural features, when compared to the well-characterized Ingenol Mebutate, provide significant insights into the SAR of this class of diterpenoid esters. The presence of the acetonide group at the C5 and C20 positions is a critical structural modification that has implications for the compound's interaction with its biological targets.

Comparison of Biological Activity: The Critical Role of the Acetonide Moiety

The primary mechanism of action for ingenol esters is the activation of PKC isoforms.[3] This activity is highly dependent on the specific structural features of the ingenol core and its substituents. The angelate ester at the C3 position is known to be crucial for the potent biological effects observed with Ingenol Mebutate.[4]

Quantitative Analysis of Ingenol Mebutate and Other Analogs

To understand the SAR of this class of compounds, it is instructive to examine the quantitative data available for Ingenol Mebutate and other ingenol derivatives.

Table 1: Protein Kinase C (PKC) Isoform Binding Affinity of Ingenol Mebutate
PKC IsoformKi (nM)
PKC-α0.3
PKC-β0.105
PKC-γ0.162
PKC-δ0.376
PKC-ε0.171

Data represents the mean from multiple experiments and demonstrates the potent, broad-spectrum PKC activation by Ingenol Mebutate.[5]

Table 2: Cytotoxicity of Ingenol Mebutate and Other Ingenol Derivatives
CompoundCell LineIC50
Ingenol MebutateWEHI-2311.41 ± 0.255 nM
HOP-923.24 ± 2.01 nM
Colo-20511.9 ± 1.307 nM
17-acetoxy-ingenol 3-angelate 20-acetateHPV-Ker0.39 µM
17-acetoxy-ingenol 3-angelate 5,20-diacetateHPV-Ker0.32 µM
Ingenol MebutateHPV-Ker0.84 µM

This table highlights the potent cytotoxic effects of Ingenol Mebutate and demonstrates how modifications at other positions of the ingenol core can influence activity.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of ingenol esters.

Protein Kinase C (PKC) Binding Assay

This assay is used to determine the binding affinity of a compound to different PKC isoforms.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]phorbol 12,13-dibutyrate, PDBu) for binding to the C1 domain of a specific PKC isoform.

Protocol Summary:

  • Preparation of Reagents: Purified recombinant human PKC isoforms, [3H]PDBu, phosphatidylserine (B164497), and the test compound (Ingenol Mebutate) are prepared in appropriate buffers.

  • Assay Reaction: The PKC isoform is incubated with phosphatidylserine (a cofactor) and varying concentrations of the test compound.

  • Competitive Binding: A fixed concentration of [3H]PDBu is added to the mixture, and the reaction is incubated to allow for competitive binding.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the PKC-bound [3H]PDBu from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]PDBu binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product.

Protocol Summary:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Ingenol Mebutate) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.[5][7]

NF-κB Activation Assay

This assay is used to determine whether a compound activates the NF-κB signaling pathway.

Principle: This ELISA-based assay detects the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in NF-κB activation.

Protocol Summary:

  • Cell Treatment and Nuclear Extraction: Cells are treated with the test compound. After incubation, nuclear extracts are prepared by lysing the cells and separating the nuclear fraction from the cytoplasmic fraction.

  • Binding to Immobilized Oligonucleotides: The nuclear extracts are added to a 96-well plate pre-coated with oligonucleotides containing the NF-κB consensus binding site.

  • Detection of Bound NF-κB: A primary antibody specific for the p65 subunit of NF-κB is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Colorimetric Reaction: A chromogenic substrate for HRP is added, and the color development is proportional to the amount of bound NF-κB p65.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at 450 nm.[4][8]

Signaling Pathways and Experimental Workflows

The biological effects of Ingenol Mebutate are mediated through complex signaling pathways initiated by the activation of PKC.

Ingenol_Mebutate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol_Mebutate Ingenol Mebutate PKC Protein Kinase C (PKC) Ingenol_Mebutate->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates Raf Raf PKC->Raf Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis) ERK->Gene_Expression Regulates NFκB_n->Gene_Expression Induces PKC_Binding_Assay_Workflow cluster_workflow PKC Binding Assay Workflow start Prepare Reagents (PKC, [3H]PDBu, Compound) step1 Incubate PKC, Phosphatidylserine, and Test Compound start->step1 step2 Add [3H]PDBu for Competitive Binding step1->step2 step3 Filter to Separate Bound and Free Ligand step2->step3 step4 Quantify Radioactivity (Scintillation Counting) step3->step4 end Calculate Ki step4->end Cell_Viability_Assay_Logic cluster_logic Cell Viability (MTT) Assay Logic start Seed and Treat Cells with Compound step1 Add MTT Reagent start->step1 step2 Metabolically Active Cells Convert MTT to Formazan step1->step2 step3 Solubilize Formazan Crystals step2->step3 step4 Measure Absorbance at 570 nm step3->step4 end Determine Cell Viability (IC50) step4->end

References

A Head-to-Head Comparison of PEP005 (Ingenol Mebutate) and its Synthetic Precursor, Ingenol-5,20-acetonide-3-O-angelate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between PEP005 (ingenol mebutate), a potent anti-cancer agent, and Ingenol-5,20-acetonide-3-O-angelate. For researchers and drug development professionals, it is crucial to understand that these two compounds are not therapeutic alternatives but rather represent the final active pharmaceutical ingredient and a key intermediate in its chemical synthesis, respectively.

PEP005 , also known as ingenol (B1671944) 3-angelate or ingenol mebutate, is a diterpene ester extracted from the sap of the plant Euphorbia peplus.[1][2] It is the active ingredient in the FDA-approved topical drug Picato®, used for treating actinic keratosis.[1][3] Its mechanism of action is primarily centered on the activation of Protein Kinase C (PKC) isoenzymes.[1][4]

This compound is a synthetic derivative of ingenol. The "acetonide" group serves as a protecting group for the hydroxyl functions at the C5 and C20 positions of the ingenol backbone. This chemical modification is employed during the semi-synthesis of PEP005 to ensure the selective and stereoconservative attachment of the angelate ester group at the C3 position, which is critical for its biological activity.[5][6] This process prevents unwanted side reactions and isomerization, leading to a higher yield of the final PEP005 compound.[5][6] As a protected intermediate, this compound is not intended for therapeutic use and its biological activity is not directly comparable to the final, deprotected PEP005 molecule.

Mechanism of Action: The Role of PEP005 as a PKC Agonist

PEP005 functions as a broad-range activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[2][4] Its potent anti-leukemic and anti-tumor effects are particularly mediated through the activation of PKCδ.[4][7]

The activation of PKCδ by PEP005 triggers a cascade of downstream signaling events, leading to a dual mechanism of action:

  • Direct Cytotoxicity and Apoptosis : At nanomolar concentrations, particularly in leukemia cells, PEP005 induces the translocation of PKCδ from the cytosol to the nuclear membrane.[4][7][8] This initiates a pro-apoptotic signaling cascade. At higher micromolar concentrations, relevant for topical application, it can induce rapid primary necrosis, characterized by mitochondrial swelling and loss of plasma membrane integrity.[2][3][9][10]

  • Induction of an Inflammatory Response : PEP005 promotes a robust local inflammatory response characterized by the infiltration of neutrophils.[9][11] This is achieved by activating endothelial cells to express adhesion molecules (like E-selectin and ICAM-1) and release chemokines (like IL-8), a process also dependent on PKCδ.[12] The recruited neutrophils then participate in antibody-dependent cellular cytotoxicity (ADCC) to eliminate remaining tumor cells.[9]

The signaling pathway initiated by PEP005 is complex, involving the activation of the Ras/Raf/MEK/ERK pathway and inhibition of the pro-survival AKT pathway.[1][13]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PEP005 PEP005 (Ingenol Mebutate) PKC_delta_mem PKCδ (active) PEP005->PKC_delta_mem Activates Ras Ras PKC_delta_mem->Ras Activates AKT AKT (active) PKC_delta_mem->AKT Inhibits PKC_delta_cyto PKCδ (inactive) PKC_delta_cyto->PKC_delta_mem Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis Genes (e.g., via Caspase-3) ERK->Apoptosis Promotes AKT_in AKT (inactive) AKT->AKT_in Proliferation Cell Proliferation (Inhibited) AKT_in->Proliferation Inhibition Released G start Start step1 1. Cell Seeding Seed 5x10^4 HuT-78 cells/well in 24-well plates. start->step1 step2 2. Treatment Treat with 50 nM PEP005. Use DMSO for control. step1->step2 step3 3. Incubation Incubate for 24, 48, or 72 hours at 37°C, 5% CO2. step2->step3 step4 4. Cell Harvest Harvest cells by centrifugation. step3->step4 step5 5. Lysis Lyse cells in hypotonic buffer to isolate nuclei. step4->step5 step6 6. Staining Stain nuclei with 40 µg/mL Propidium Iodide (PI). step5->step6 step7 7. Flow Cytometry Quantify sub-G1 DNA content using a flow cytometer. step6->step7 end End (Apoptosis Data) step7->end

References

Safety Operating Guide

Proper Disposal of Ingenol-5,20-acetonide-3-O-angelate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Although some related ingenol (B1671944) compounds are not classified as hazardous, it is crucial to treat Ingenol-5,20-acetonide-3-O-angelate as a potentially hazardous substance. All handling and disposal procedures must be conducted in a designated area, such as a fume hood, to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and changed immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

II. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container should be compatible with the chemical and any solvents used.

  • Labeling: The waste container must be labeled with the full chemical name, "this compound," and any associated hazard symbols as per your institution's and local regulations.

  • Waste Types:

    • Solid Waste: Collect unused or expired solid compounds, contaminated lab supplies (e.g., weighing paper, pipette tips), and any spill cleanup materials in the designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other incompatible waste streams.

III. Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Containment: Ensure all waste is securely contained in the appropriately labeled containers.

  • Storage: Store the waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow storage temperature recommendations, which for similar compounds is often -20°C.[1]

  • Documentation: Maintain a log of the waste generated, including the amount and date of disposal.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed environmental waste management company. This may involve incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances into the environment.[2]

  • Decontamination: Thoroughly decontaminate all equipment and surfaces that have come into contact with the compound using an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • Personal Protection: Personnel involved in the cleanup must wear the appropriate PPE.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) department.

V. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC28H38O6PubChem[3]
Molecular Weight470.6 g/mol PubChem[3]
Storage Temperature-20°CImmunomart[1]
Recommended Storage (Stock Solution)-80°C (6 months); -20°C (1 month)MedchemExpress[4]

Below is a workflow diagram illustrating the proper disposal procedure for this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Emergency Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Segregate Solid & Liquid Waste B->C D Use Labeled, Leak-Proof Waste Containers C->D E Store in a Designated, Secure, & Ventilated Area D->E F Arrange for Professional Disposal (Licensed Waste Management) E->F G Incineration at a Permitted Facility F->G H Spill Occurs I Follow Spill Cleanup Procedure H->I I->D

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.